MRK-740
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H32N6O3 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyphenyl)-5-[1-methyl-9-(2-methyl-4-pyridinyl)-1,4,9-triazaspiro[5.5]undecan-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3 |
Clave InChI |
NZYTZRHHBAJPKN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
MRK-740: A Deep Dive into its Mechanism of Action as a PRDM9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
MRK-740 has emerged as a critical chemical probe for elucidating the biological functions of PR/SET domain 9 (PRDM9), a histone methyltransferase with a specialized role in meiosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
Core Mechanism of Action
This compound is a potent, selective, and cell-active inhibitor of PRDM9.[1][2] Its mechanism is characterized as substrate-competitive, specifically acting as a SAM-dependent peptide-competitive inhibitor.[2][3] This means that this compound competes with the histone H3 peptide substrate for binding to the PRDM9 active site, but its binding is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[3] By occupying the active site, this compound directly blocks the methyltransferase activity of PRDM9, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) at endogenous PRDM9 target loci.[1]
The inhibition of PRDM9's methyltransferase activity by this compound has been shown to induce meiotic defects in mouse spermatocytes, highlighting its utility in studying the physiological and pathological roles of PRDM9.[4][5] A structurally related but inactive compound, this compound-NC, serves as a valuable negative control for in vitro and cellular experiments.[2][5]
Quantitative Analysis of this compound Activity
The inhibitory potency and binding affinity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type |
| In vitro IC50 vs PRDM9 | 80 nM[1][4] - 85 nM[2] | Histone Methyltransferase Assay |
| Cellular IC50 (H3K4me3) | 0.8 µM[1][2][4] | Cellular H3K4 Trimethylation Assay (HEK293) |
| Binding Affinity (Kd) | 87 ± 5 nM | Surface Plasmon Resonance (SPR)[3] |
| Association Rate (kon) | 1.2 ± 0.1 x 106 M-1s-1 | Surface Plasmon Resonance (SPR)[3] |
| Dissociation Rate (koff) | 0.1 ± 0.01 s-1 | Surface Plasmon Resonance (SPR)[3] |
| Compound | In vitro IC50 vs PRDM9 | In vitro IC50 vs PRDM7 |
| This compound | 85 nM | > 100 µM |
| This compound-NC | > 100 µM | > 100 µM |
This compound demonstrates high selectivity for PRDM9, with over 100-fold selectivity against other histone methyltransferases.[2]
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism and experimental approaches, the following diagrams have been generated.
Caption: Mechanism of action of this compound as a PRDM9 inhibitor.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound, based on published research.
In Vitro Histone Methyltransferase (HMT) Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against PRDM9.
-
Protocol:
-
The assay is typically performed in a 384-well plate format.
-
Reactions are assembled containing recombinant PRDM9 enzyme, a biotinylated Histone H3 (1-25) peptide substrate, and S-[3H-methyl]-adenosyl-L-methionine (3H-SAM) as the methyl donor, in an appropriate assay buffer.
-
This compound or the negative control (this compound-NC) is added at varying concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 23 °C) for a defined period.
-
The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.
-
Unincorporated 3H-SAM is washed away.
-
The amount of incorporated 3H-methyl on the peptide is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of this compound to PRDM9.
-
Protocol:
-
Biotinylated PRDM9 (amino acids 195-415) is immobilized on a streptavidin (SA) sensor chip.[3]
-
The experiment is conducted in a running buffer (e.g., HBS-EP) containing a fixed concentration of SAM (e.g., 350 µM) and a small percentage of DMSO to aid solubility.[3]
-
A single-cycle kinetic method is employed where increasing concentrations of this compound are injected sequentially over the sensor surface without regeneration steps in between.[3]
-
Association (kon) is measured during the injection phase, and dissociation (koff) is measured during the buffer flow phase.[3]
-
The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the kinetic constants.[3]
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Cellular H3K4 Trimethylation Assay
-
Objective: To determine the cellular potency of this compound in inhibiting PRDM9-mediated H3K4 trimethylation.
-
Protocol:
-
HEK293 cells are cultured under standard conditions.
-
Cells are treated with a range of concentrations of this compound or this compound-NC for a specified duration (e.g., 24 hours).[1]
-
Following treatment, histones are extracted from the cells.
-
The levels of H3K4me3 and total Histone H3 (as a loading control) are assessed by Western blotting using specific antibodies.
-
The band intensities are quantified, and the ratio of H3K4me3 to total H3 is calculated for each concentration.
-
The cellular IC50 is determined by plotting the percentage of H3K4me3 inhibition against the log of the inhibitor concentration.
-
References
MRK-740: A Selective PRDM9 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
This technical guide provides a comprehensive overview of MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9. It is intended for researchers, scientists, and drug development professionals interested in the function of PRDM9 and the potential for its therapeutic modulation.
Introduction to PRDM9
PRDM9 (PR/SET domain 9) is a histone H3 lysine (B10760008) 4 (H3K4) and lysine 36 (H3K36) trimethyltransferase with a crucial role in meiosis.[1] Its expression is primarily restricted to germ cells, where it is essential for initiating meiotic recombination by defining the locations of DNA double-strand breaks.[1] Aberrant expression of PRDM9 has been linked to oncogenesis and genomic instability, making it a potential target for therapeutic intervention.[1]
This compound: A Potent and Selective PRDM9 Inhibitor
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9.[2] It was discovered through a collaboration between Merck and the Structural Genomics Consortium (SGC).[3] this compound binds to the substrate-binding pocket of PRDM9 in a manner dependent on the cofactor S-adenosylmethionine (SAM), exhibiting extensive interactions with SAM.[1] This unique mechanism confers its high potency and selectivity.[1] A structurally similar but inactive compound, this compound-NC, serves as a negative control for in vitro and cellular studies.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Target | Value | Reference |
| IC50 | PRDM9 | 80 ± 16 nM | [1] |
| IC50 | PRDM7 | > 100 µM | [4] |
| Ki | PRDM9 | 65 ± 6 nM | [4] |
| Kd | PRDM9 | 87 ± 5 nM | [5] |
| kon | PRDM9 | 1.2 ± 0.1 x 10⁶ M⁻¹s⁻¹ | [5] |
| koff | PRDM9 | 0.1 ± 0.01 s⁻¹ | [5] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (H3K4me3 reduction) | HEK293T | 0.8 ± 0.1 µM | [6] |
| Cell Growth Inhibition (IC90) | HEK293T | 3 µM (No effect) | [2] |
| Cell Growth Inhibition | HEK293T | 10 µM (Some toxicity) | [2] |
| Cell Viability | MCF7 | Minimal impact up to 10 µM (5-day assay) | [4] |
Table 3: Selectivity of this compound
| Assay Type | Panel | Results | Reference |
| Enzymatic Assay | 32 other methyltransferases | No significant inhibition | [4] |
| Binding Assay | 108 enzymes and receptors | >50% inhibition at 10 µM for Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors | [6] |
| Functional Assay | Adrenergic α2B, Histamine H3, Muscarinic M2 receptors | No functional activity | [6] |
| Functional Assay | Opiate µ receptor | Potential agonistic activity | [6] |
Table 4: Properties of the Negative Control, this compound-NC
| Parameter | Target | Value | Reference |
| IC50 | PRDM9 | > 100 µM | [3] |
| Cellular H3K4me3 Inhibition | HEK293T | No inhibition up to 10 µM | [6] |
Mechanism of Action
This compound is a SAM-dependent, substrate-competitive inhibitor of PRDM9.[1] This means that this compound binds to the PRDM9 enzyme in a way that is enhanced by the presence of the cofactor SAM, and it directly competes with the histone H3 substrate for binding to the active site.[1] This mechanism is distinct from SAM-competitive inhibitors and contributes to the selectivity of this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PRDM9 Enzymatic Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of PRDM9.
-
Enzyme: Recombinant human PRDM9.
-
Substrate: Biotinylated histone H3 (1-25) peptide.[4]
-
Cofactor: S-adenosylmethionine (SAM).
-
Protocol:
-
PRDM9 enzyme is incubated with varying concentrations of this compound or this compound-NC.
-
The reaction is initiated by the addition of the biotinylated H3 peptide and SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The level of H3K4 methylation is quantified using a suitable detection method, such as AlphaLISA or fluorescence polarization, by detecting the methylated peptide product.
-
IC50 values are calculated from the dose-response curves.
-
Cellular H3K4 Trimethylation Assay
This assay assesses the ability of this compound to inhibit PRDM9 activity within a cellular context.
-
Cell Line: HEK293T cells.[7]
-
Protocol:
-
HEK293T cells are co-transfected with plasmids expressing GFP-tagged histone H3 and FLAG-tagged PRDM9 (wild-type or a catalytically inactive mutant).[7]
-
24 hours post-transfection, cells are treated with various concentrations of this compound or this compound-NC for 20 hours.[6]
-
Cells are harvested, and whole-cell lysates are prepared.
-
The levels of H3K4 trimethylation are analyzed by Western blotting using an antibody specific for H3K4me3. GFP levels are used for normalization.[7]
-
IC50 values for the reduction of H3K4me3 are determined from the dose-response curves.[6]
-
In Vivo Mouse Spermatocyte Meiotic Defect Analysis
This experiment evaluates the in vivo efficacy of this compound by examining its impact on meiosis in mouse spermatocytes.
-
Animal Model: Wild-type mice.
-
Protocol:
-
Mice are treated with this compound or this compound-NC. The specific dose, route, and frequency of administration should be optimized based on preliminary pharmacokinetic and tolerability studies.
-
After the treatment period, testes are collected, and spermatocytes are isolated.
-
Meiotic chromosome spreads are prepared from the isolated spermatocytes.
-
Chromosomes are stained (e.g., with DAPI and antibodies against synaptonemal complex proteins like SYCP3) to visualize chromosome pairing and synapsis.
-
The incidence of meiotic defects, such as non-homologous synapsis or failed pairing of homologous chromosomes during the pachytene stage of meiotic prophase I, is quantified by microscopy.[1] These defects are compared to those observed in Prdm9 knockout mice.[1]
-
Visualizations
Signaling Pathway of PRDM9 in Meiotic Recombination
Caption: PRDM9 catalyzes H3K4 trimethylation to guide double-strand break formation and initiate meiotic recombination.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the characterization of this compound from in vitro to in vivo studies.
Mechanism of Action of this compound
Caption: this compound is a SAM-dependent, substrate-competitive inhibitor of PRDM9.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Role of MRK-740 in Elucidating PRDM9-Mediated Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The precise control of histone methylation is carried out by a family of enzymes known as histone methyltransferases (HMTs). Dysregulation of these enzymes is implicated in various diseases, including cancer and developmental disorders. Understanding the specific functions of individual HMTs requires highly selective chemical tools. This technical guide focuses on MRK-740, a potent and selective chemical probe for PR/SET Domain 9 (PRDM9), a histone methyltransferase with a unique role in meiosis and a potential role in oncogenesis. This document will provide an in-depth overview of this compound's mechanism of action, its application in studying histone methylation, relevant quantitative data, and detailed experimental methodologies.
While the query mentioned an interest in the NSD (Nuclear Receptor Binding SET Domain) family of methyltransferases, it is important to clarify that this compound is a highly selective inhibitor for PRDM9.[1] Current research demonstrates its selectivity over a broad panel of other methyltransferases, and it is therefore not a suitable tool for the direct study of NSD1 or NSD2.[1][2] This guide will focus on the established application of this compound in the context of PRDM9.
This compound: A Specific Inhibitor of PRDM9
This compound is a substrate-competitive inhibitor of PRDM9, a histone methyltransferase that uniquely trimethylates both histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[3][4][5] PRDM9's primary function is to define the locations of meiotic recombination hotspots.[5][6] However, aberrant expression of PRDM9 has been linked to genomic instability and cancer.[3][7] this compound, along with its inactive control compound this compound-NC, provides a valuable toolset for dissecting the cellular functions of PRDM9.[3][8]
Mechanism of Action
This compound binds to the substrate-binding pocket of PRDM9 in a manner that is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[4][9] This interaction allosterically inhibits the binding of the histone H3 substrate peptide.[10] The co-crystal structure of this compound bound to PRDM9 (PDB ID: 6NM4) reveals that the inhibitor occupies the space that would normally be filled by the histone substrate, thus preventing the transfer of the methyl group from SAM to the lysine residue.[2][9]
Data Presentation
The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PRDM9 | Biochemical | 80 ± 16 nM | [3][4] |
| This compound | PRDM9 | Cellular (H3K4me3) | 0.8 ± 0.1 µM | [11] |
| This compound | PRDM7 | Biochemical | 45 ± 7 µM | [1] |
| This compound-NC | PRDM9 | Biochemical | > 100 µM | [12] |
| This compound-NC | PRDM7 | Biochemical | No significant inhibition | [1] |
| Parameter | Value | Conditions | Reference |
| Kd | 87 ± 5 nM | Surface Plasmon Resonance (SPR) with 350 µM SAM | [10] |
| kon | 1.2 ± 0.1 x 106 M-1s-1 | SPR | [10] |
| koff | 0.1 ± 0.01 s-1 | SPR | [10] |
This compound has been shown to be highly selective for PRDM9. When tested against a panel of 32 other methyltransferases at concentrations of 1 µM and 10 µM, PRDM9 was the only enzyme significantly inhibited.[2] Further profiling against a panel of 108 enzymes and receptors showed significant binding only to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors, with no functional activity observed for the first three and potential agonistic activity at the Opiate µ receptor.[2]
Experimental Protocols
The following are summaries of methodologies for key experiments using this compound to study histone methylation. These are based on published research and should be adapted and optimized for specific experimental systems.
In Vitro Histone Methyltransferase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PRDM9.
-
Reagents:
-
Recombinant human PRDM9
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound and this compound-NC dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., AlphaLISA)
-
-
Procedure: a. Prepare a serial dilution of this compound and this compound-NC in assay buffer. b. In a 384-well plate, add PRDM9 enzyme, biotinylated H3 peptide, and the inhibitor at various concentrations. c. Initiate the reaction by adding SAM. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the level of histone methylation using an appropriate method, such as AlphaLISA, which can quantify the biotinylated methylated peptide. f. Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Assays for Histone Methylation (Western Blot)
This method assesses the ability of this compound to inhibit PRDM9 activity within a cellular context by measuring global changes in H3K4me3 levels.
-
Cell Culture and Treatment:
-
Histone Extraction: a. Harvest cells and wash with PBS. b. Lyse the cells and isolate nuclei. c. Extract histones using an acid extraction method (e.g., with 0.2 M H2SO4) followed by precipitation with trichloroacetic acid.
-
Western Blotting: a. Quantify the protein concentration of the histone extracts. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for H3K4me3. e. Use an antibody against total Histone H3 as a loading control. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate and image the blot. h. Quantify band intensities to determine the relative change in H3K4me3 levels.
Chromatin Immunoprecipitation (ChIP)
ChIP assays can be used to investigate the effect of this compound on the deposition of H3K4me3 at specific genomic loci targeted by PRDM9.
-
Cell Treatment and Crosslinking: a. Treat cells with this compound as described above. b. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10-15 minutes at room temperature. c. Quench the crosslinking reaction with glycine.
-
Chromatin Preparation: a. Harvest and lyse the cells to isolate nuclei. b. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight with an antibody specific for H3K4me3. c. Add protein A/G beads to capture the antibody-chromatin complexes. d. Wash the beads extensively to remove non-specific binding.
-
Elution and DNA Purification: a. Elute the chromatin from the beads. b. Reverse the protein-DNA crosslinks by heating at 65°C. c. Treat with RNase A and Proteinase K. d. Purify the DNA using a PCR purification kit.
-
Analysis:
-
Use quantitative PCR (qPCR) with primers for specific PRDM9 target loci to determine the enrichment of H3K4me3.
-
Logical Relationships and Selectivity
This compound's utility as a chemical probe is defined by its high selectivity for its intended target, PRDM9, over other related proteins.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse PRDM9 DNA-Binding Specificity Determines Sites of Histone H3 Lysine 4 Trimethylation for Initiation of Meiotic Recombination | PLOS Biology [journals.plos.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
Understanding the Structure-Activity Relationship of MRK-740: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. The following sections detail the quantitative data, experimental methodologies, and key signaling pathways associated with this compound and its analogs, offering valuable insights for researchers in epigenetics and drug discovery.
Quantitative Analysis of this compound and Analogs
The inhibitory activity of this compound and its negative control, this compound-NC, against PRDM9 and the closely related PRDM7 highlights the critical structural features required for potent inhibition.[1] This data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound and this compound-NC
| Compound | Target | IC50 (nM) |
| This compound | PRDM9 | 80 ± 16 |
| This compound-NC | PRDM9 | > 100,000 |
| This compound | PRDM7 | 45,000 ± 7,000 |
| This compound-NC | PRDM7 | No significant inhibition |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| PRDM9-dependent H3K4 trimethylation | HEK293T | 0.8 ± 0.1 |
The significant drop in potency observed with this compound-NC, where the methyl-pyridinyl moiety is replaced by a phenyl group, underscores the crucial role of the pyridine (B92270) nitrogen and/or the methyl group in binding to PRDM9.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The key experimental protocols used in the characterization of this compound are outlined below.
In Vitro PRDM9 Inhibition Assay
The inhibitory activity of compounds against PRDM9 was determined using a biochemical assay that measures the methylation of a biotinylated histone H3 (1-25) peptide substrate. The protocol involves the following key steps:
-
Reaction Mixture Preparation: A reaction mixture containing PRDM9 enzyme, S-(5'-adenosyl)-L-methionine (SAM) as a cofactor, and the test compound at varying concentrations is prepared in an assay buffer.
-
Substrate Addition: The biotinylated H3 (1-25) peptide is added to initiate the enzymatic reaction.
-
Incubation: The reaction is incubated to allow for histone methylation.
-
Detection: The level of methylation is quantified using a suitable detection method, such as a europium-labeled anti-trimethylated lysine (B10760008) antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular PRDM9 Inhibition Assay
The ability of this compound to inhibit PRDM9 activity within a cellular context was assessed in HEK293T cells overexpressing PRDM9. The general workflow is as follows:
Caption: Workflow for assessing cellular PRDM9 inhibition.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding kinetics of this compound to PRDM9 were determined using SPR. This technique measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Immobilization: Recombinant PRDM9 is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Detection: The binding and dissociation of this compound are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway and Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PRDM9, with its binding being dependent on the presence of the cofactor S-adenosylmethionine (SAM).[2][3] The co-crystal structure of this compound in complex with PRDM9 and SAM reveals that the inhibitor occupies the histone substrate binding pocket, making extensive interactions with both the protein and the SAM molecule.[3]
References
The Impact of MRK-740 on H3K4 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9. It details the compound's mechanism of action, its effect on Histone H3 Lysine 4 trimethylation (H3K4me3), and provides comprehensive experimental protocols for its use in research settings.
Executive Summary
This compound is a powerful research tool for investigating the biological roles of PRDM9, an enzyme primarily expressed in germ cells that plays a critical role in meiosis by catalyzing the trimethylation of H3K4. Dysregulation of PRDM9 has been implicated in various diseases. This compound acts as a substrate-competitive inhibitor, specifically targeting the peptide-binding site of PRDM9 in a SAM-dependent manner. This inhibition leads to a reduction in PRDM9-mediated H3K4 trimethylation at specific genomic loci. This guide summarizes the key quantitative data, experimental methodologies, and cellular effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound's activity and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Substrate | IC50 | Reference |
| PRDM9 | Methyltransferase Assay | Biotinylated H3 (1-25) peptide | 80 nM | [1][2] |
| PRDM9 | In Vitro Methylation Assay | - | 85 nM | [3] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Effect Measured | IC50 | Reference |
| HEK293T | Cellular Methylation Assay | Inhibition of H3K4 trimethylation | 0.8 µM | [1][2][3] |
| MCF7 | Cellular Methylation Assay | Inhibition of H3K4 methylation | Equipotent to HEK293T | [4] |
Table 3: Selectivity Profile of this compound
| Target | Assay Type | Result | Concentration | Reference |
| 32 other methyltransferases | Enzyme Activity Assay | No significant inhibition | 1 µM and 10 µM | [5] |
| Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ receptors | Radioligand Binding Assay | >50% binding | 10 µM | [5] |
| Adrenergic α2B, Histamine H3, Muscarinic M2 receptors | Functional Assay | No functional activity | - | [5] |
| Opiate µ receptor | Functional Assay | Potential agonistic activity | - | [5] |
Table 4: Negative Control Compound (this compound-NC) Data
| Target | Assay Type | IC50 | Reference |
| PRDM9 | In Vitro Methylation Assay | > 100 µM | [3] |
Mechanism of Action
This compound functions as a cofactor-dependent, substrate-competitive inhibitor of PRDM9.[4][6] This means that this compound binds to the PRDM9 enzyme and competes with the histone H3 peptide substrate for binding. The inhibition is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[6]
Experimental Protocols
In Vitro PRDM9 Methyltransferase Assay
This protocol is adapted from methodologies used to assess the enzymatic activity of PRDM9.
Materials:
-
Recombinant PRDM9 enzyme
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound and this compound-NC
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., europium-labeled anti-H3K4me3 antibody, streptavidin-allophycocyanin)
Procedure:
-
Prepare serial dilutions of this compound and the negative control, this compound-NC, in DMSO.
-
In a 384-well plate, add PRDM9 enzyme to the assay buffer.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated H3 peptide and SAM.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., time-resolved fluorescence).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular H3K4 Trimethylation Assay (ChIP-qPCR)
This protocol describes the use of Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to measure changes in H3K4me3 levels at specific genomic loci in response to this compound treatment.[7]
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and supplements
-
This compound and DMSO (vehicle control)
-
Formaldehyde (B43269) for cross-linking
-
Glycine for quenching
-
Lysis buffers
-
Sonavis (for chromatin shearing)
-
Anti-H3K4me3 antibody
-
Anti-total H3 antibody (for normalization)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control loci
-
qPCR master mix and instrument
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
Perform immunoprecipitation overnight at 4°C with anti-H3K4me3 and anti-total H3 antibodies.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for known PRDM9 target loci and control regions (e.g., transcriptional start sites not targeted by PRDM9).[7]
-
Analyze the data by normalizing the H3K4me3 signal to the total H3 signal.
Signaling and Biological Effects
This compound, by inhibiting PRDM9, directly impacts the epigenetic landscape of the cell. PRDM9-mediated H3K4 trimethylation is a key event in the initiation of meiotic recombination. Therefore, treatment with this compound can lead to defects in meiosis.[2] In somatic cells where PRDM9 may be aberrantly expressed, this compound can be used to probe the consequences of its activity.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PRDM9. Its demonstrated ability to reduce H3K4 trimethylation in both in vitro and cellular contexts makes it an invaluable tool for dissecting the roles of PRDM9 in normal physiology and disease. The availability of a matched negative control compound, this compound-NC, further enhances its utility for rigorous scientific inquiry. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The discovery and development of MRK-740
An In-Depth Technical Guide to the Discovery and Development of MRK-740, a Chemical Probe for PRDM9
Introduction
This compound is a potent, selective, and cell-active chemical probe for PRDM9 (PR/SET domain 9), a histone H3 lysine (B10760008) 4 (H3K4) and H3K36 trimethyltransferase.[1] The discovery of this compound was the result of a collaboration between MSD and the Structural Genomics Consortium (SGC).[2] PRDM9's expression is primarily restricted to germ cells, where it plays a crucial role in meiosis by initiating double-stranded breaks and facilitating the pairing of homologous chromosomes.[1][3] Aberrant expression of PRDM9 has been implicated in oncogenesis and genomic instability, making it a target of significant interest for therapeutic intervention and biological study.[1][3] This guide provides a detailed overview of the discovery, mechanism of action, and biological activity of this compound, along with the experimental protocols used in its characterization.
Discovery and Development
The discovery of this compound began with a high-throughput screening campaign to identify small molecule inhibitors of PRDM9 using a radioactivity-based methyltransferase assay.[4] This effort led to the identification of a lead compound which, through a subsequent structure-activity relationship (SAR) campaign, was optimized to yield this compound.[3] A key feature of the optimization was the incorporation of a methyl pyridine (B92270) moiety, which was found to be crucial for its potent inhibitory activity.[3]
In conjunction with the development of this compound, an inactive control compound, This compound-NC , was synthesized.[3][4] In this compound-NC, the methyl pyridine group of this compound is replaced by a phenyl group, a modification that significantly reduces its inhibitory activity against PRDM9.[3] This structurally similar but biologically inactive molecule serves as an essential tool for distinguishing on-target from off-target effects in cellular and in vivo experiments.[3][4]
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PRDM9.[3][5] Its mechanism is cofactor-dependent, specifically requiring the presence of S-adenosylmethionine (SAM).[1][6] Kinetic studies have shown that the inhibitory potency of this compound increases with higher concentrations of SAM, indicating that the compound binds more effectively to the PRDM9-SAM complex.[6][7] This SAM-dependent, peptide-competitive mode of action is a distinguishing feature of this compound.[6] Structural studies have revealed that this compound binds in the substrate-binding pocket of PRDM9, where it makes extensive interactions with the cofactor SAM.[1]
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Activity of this compound and this compound-NC
| Compound | Target | Assay Type | IC50 |
| This compound | PRDM9 | In vitro methylation | 85 nM[2] |
| This compound | PRDM9 | In vitro methylation | 80 ± 16 nM[1][3][8] |
| This compound | PRDM9 | In-cell H3K4 methylation (HEK293T) | 0.8 µM[2][5][9] |
| This compound-NC | PRDM9 | In vitro methylation | > 100 µM[2] |
| This compound-NC | PRDM9 | In-cell H3K4 methylation (HEK293T) | No inhibition up to 10 µM[7] |
Table 2: Binding Affinity and Kinetics of this compound to PRDM9 (SPR)
| Parameter | Value |
| Kd | 87 ± 5 nM[6] |
| kon | 1.2 ± 0.1 x 106 M-1s-1[6] |
| koff | 0.1 ± 0.01 s-1[6] |
Table 3: Selectivity Profile of this compound
| Target Class | Number Tested | Effect |
| Histone Methyltransferases | >32 | Selective for PRDM9[2][3] |
| Non-epigenetic targets | - | >100-fold selectivity[2] |
| Enzymes and Receptors (Eurofins Panel) | 108 | Significant binding (>50% at 10 µM) to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors[3][8] |
Experimental Protocols
PRDM9 In Vitro Methyltransferase Assay
This assay quantifies the methyltransferase activity of PRDM9 by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a biotinylated histone H3 (1-25) peptide substrate.
-
Reaction Setup: Reactions are performed in a suitable buffer (e.g., HBS-EP) containing recombinant PRDM9 enzyme, the biotinylated H3 peptide substrate, and varying concentrations of the test compound (this compound or this compound-NC).
-
Initiation: The reaction is initiated by the addition of [3H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic activity.
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Capture: The biotinylated peptide substrate is captured on a streptavidin-coated plate.
-
Detection: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of this compound to PRDM9 in real-time.
-
Immobilization: Biotinylated PRDM9 (amino acids 195-415) is immobilized on a streptavidin (SA) sensor chip.[6]
-
Analyte Preparation: this compound is prepared in a running buffer (e.g., HBS-EP with 0.5% DMSO) containing a fixed concentration of SAM (e.g., 350 µM).[6]
-
Binding Measurement: A series of concentrations of this compound are injected over the sensor chip surface at a constant flow rate.[6] The association (kon) and dissociation (koff) rates are monitored by measuring the change in the refractive index at the chip surface.
-
Data Analysis: The sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters (kon and koff) and the dissociation constant (Kd).[6]
Cellular H3K4 Trimethylation Assay
This assay assesses the ability of this compound to inhibit PRDM9 activity in a cellular context.
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for PRDM9-FLAG and H3-GFP.[7]
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or this compound-NC for a specified duration (e.g., 20 hours).[7]
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody specific for H3K4me3, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The fluorescence intensities of H3K4me3 and GFP are quantified using a high-content imaging system. The H3K4me3 signal is normalized to the GFP signal to account for transfection efficiency and cell number.[7]
-
Data Analysis: The normalized H3K4me3 fluorescence intensity is plotted against the compound concentration to determine the in-cell IC50 value.
Visualizations
Caption: PRDM9 methylates Histone H3 at lysine 4, a process inhibited by this compound.
Caption: Workflow for the characterization of this compound.
Caption: this compound competitively inhibits H3 peptide binding to the PRDM9-SAM complex.
References
- 1. polyplus-sartorius.com [polyplus-sartorius.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. caymanchem.com [caymanchem.com]
PRDM9 as a Therapeutic Target: A Technical Guide to the Chemical Probe MRK-740
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a pivotal role in initiating meiotic recombination. Its aberrant expression in somatic cells has been linked to genomic instability and oncogenesis, making it an attractive therapeutic target. This technical guide provides an in-depth overview of PRDM9 and the first potent and selective chemical probe, MRK-740, for its study. We present comprehensive data on this compound's biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting PRDM9.
Introduction to PRDM9
PRDM9 is a unique protein that combines a DNA-binding zinc finger array with a histone methyltransferase PR/SET domain.[1] Its primary, well-established function occurs during meiosis, where it identifies and binds to specific DNA sequences, known as recombination hotspots.[2][3] Upon binding, the PR/SET domain catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3) on adjacent nucleosomes.[1] This dual methylation activity is a unique feature among mammalian chromatin-modifying enzymes.[1] These histone modifications create a specific chromatin environment that is essential for the recruitment of the machinery that initiates DNA double-strand breaks (DSBs), a critical step in homologous recombination.
The PRDM9 protein is characterized by several key functional domains:
-
KRAB (Krüppel-associated box) domain: Located at the N-terminus, this domain is involved in protein-protein interactions.[1]
-
SSXRD (SSX Repression Domain): A domain whose precise function in PRDM9 is still under investigation.
-
PR/SET domain: This domain confers the histone methyltransferase activity, specifically targeting H3K4 and H3K36.[1]
-
Zinc Finger (ZF) Array: A C-terminal array of C2H2 zinc fingers that recognizes and binds to specific DNA sequences, thereby dictating the location of recombination hotspots.[1][4]
While the expression of PRDM9 is normally restricted to germ cells, its aberrant expression has been observed in various cancers. This ectopic expression is associated with genomic instability, potentially through the inappropriate initiation of recombination-like events in somatic cells. This has led to the hypothesis that inhibiting PRDM9's catalytic activity could be a viable therapeutic strategy for certain cancers.
This compound: A Potent and Selective PRDM9 Inhibitor
The development of chemical probes is essential for validating novel drug targets. This compound is the first reported potent, selective, and cell-active inhibitor of PRDM9.[5] It acts as a substrate-competitive inhibitor with respect to the histone peptide and is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[5][6]
A structurally similar but inactive compound, This compound-NC , serves as a valuable negative control for experiments to ensure that observed effects are due to the specific inhibition of PRDM9.[5]
Quantitative Data for this compound and this compound-NC
The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | PRDM9 | In vitro HMT Assay | IC50 | 80 ± 16 nM | [5] |
| This compound | PRDM9 | Cellular H3K4me3 Assay (HEK293T) | IC50 | 0.8 µM | [5] |
| This compound | PRDM9 | Surface Plasmon Resonance (SPR) | Kd | 87 ± 5 nM | [4] |
| This compound-NC | PRDM9 | In vitro HMT Assay | IC50 | > 100 µM | [7] |
Table 1: Potency and Binding Affinity of this compound and this compound-NC against PRDM9.
| Compound | Off-Target | Assay Type | Parameter | Value | Reference |
| This compound | PRDM7 | In vitro HMT Assay | IC50 | 45 ± 7 µM | [8] |
| This compound | Panel of 32 other methyltransferases | In vitro HMT Assay | % Inhibition @ 10 µM | No significant inhibition | [9] |
| This compound | Panel of 108 receptors and enzymes | Binding Assays | % Inhibition @ 10 µM | >50% for Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ | [9][10] |
Table 2: Selectivity Profile of this compound.
Signaling Pathways and Mechanism of Action
PRDM9 Function in Meiotic Recombination
During meiosis, PRDM9 plays a critical role in initiating homologous recombination. The process can be summarized in the following steps:
-
DNA Binding: The zinc finger array of PRDM9 recognizes and binds to specific DNA sequences at recombination hotspots.
-
Histone Methylation: The PR/SET domain of PRDM9 then trimethylates histone H3 at lysines 4 and 36 on nucleosomes adjacent to the binding site.
-
Chromatin Remodeling: These histone modifications lead to a reorganization of the local chromatin structure.
-
Recruitment of Recombination Machinery: The modified chromatin serves as a platform to recruit the cellular machinery responsible for creating DNA double-strand breaks (DSBs), which initiates the recombination process.
Mechanism of Action of this compound
This compound inhibits the histone methyltransferase activity of PRDM9. It is a SAM-dependent, substrate-competitive inhibitor. This means that this compound binds to the PRDM9 enzyme in a manner that prevents the histone substrate from binding, and this inhibition is enhanced by the presence of the cofactor SAM.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize this compound.
In Vitro PRDM9 Histone Methyltransferase (HMT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PRDM9 in a controlled, cell-free environment.
Materials:
-
Recombinant PRDM9 (amino acids 195-415)
-
Biotinylated Histone H3 (1-25) peptide
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Unlabeled SAM
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound and this compound-NC dissolved in DMSO
-
Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated)
-
384-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 5 nM PRDM9, 4 µM biotinylated H3 (1-25) peptide, and a mix of labeled and unlabeled SAM (e.g., 5 µM ³H-SAM in 71 µM total SAM) in assay buffer.
-
Add varying concentrations of this compound or this compound-NC (typically in a serial dilution) to the wells of a 384-well plate. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the compounds.
-
Incubate the plate at 23°C for 30 minutes.
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Add SPA beads to the wells and incubate to allow the biotinylated peptide to bind.
-
Measure the incorporation of the tritium-labeled methyl group into the H3 peptide using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for H3K4 Trimethylation (Western Blot)
This assay determines the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged PRDM9 (wild-type and catalytically inactive mutant, e.g., Y357S) and GFP-tagged histone H3
-
Transfection reagent (e.g., JetPRIME®)
-
Cell lysis buffer (20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% TritonX-100, with protease inhibitors and benzonase)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in PBS-T)
-
Primary antibodies: anti-H3K4me3, anti-GFP, anti-FLAG, anti-total H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate HEK293T cells in 12-well plates.
-
Co-transfect the cells with plasmids encoding GFP-tagged histone H3 and either wild-type FLAG-PRDM9 or the catalytically inactive mutant.
-
After 4 hours, replace the media with fresh media containing various concentrations of this compound, this compound-NC, or DMSO.
-
Incubate the cells for 20 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the H3K4me3 signal and normalize it to the GFP-H3 signal to determine the extent of inhibition.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of PRDM9 with chromatin and the resulting histone modifications at specific genomic loci.
Materials:
-
HEK293T cells transfected with PRDM9
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibodies for immunoprecipitation (e.g., anti-H3K4me3, anti-FLAG for tagged PRDM9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and primers for specific genomic loci, or reagents for next-generation sequencing library preparation
Procedure:
-
Crosslink proteins to DNA in PRDM9-transfected HEK293T cells with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific to H3K4me3 or the FLAG-tagged PRDM9.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by ChIP-seq.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of a chemical probe like this compound follows a logical workflow, starting from initial screening and culminating in cellular and in vivo validation.
Conclusion
PRDM9 represents a promising therapeutic target for diseases characterized by genomic instability, including certain cancers. The development of this compound as a potent and selective chemical probe provides an invaluable tool for the scientific community to further investigate the biological functions of PRDM9 and to explore its potential as a drug target. The data and protocols presented in this guide are intended to facilitate these research efforts and accelerate the translation of basic scientific discoveries into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A map of human PRDM9 binding provides evidence for novel behaviors of PRDM9 and other zinc-finger proteins in meiosis | eLife [elifesciences.org]
- 3. PRDM9 interactions with other proteins provide a link between recombination hotspots and the chromosomal axis in meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interrogating the Functions of PRDM9 Domains in Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
Unveiling the Cellular Landscape of MRK-740: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRK-740 has emerged as a potent and selective chemical probe, offering a valuable tool for dissecting the intricate roles of its primary cellular target. This document provides a comprehensive technical overview of the cellular targets of the this compound compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information compiled herein is intended to serve as an in-depth resource for researchers actively engaged in epigenetics, oncology, and drug discovery.
Primary Cellular Target: PRDM9
The principal cellular target of this compound is PRDM9 (PR/SET Domain 9) , a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2][3] This enzymatic activity is essential for defining the locations of meiotic recombination hotspots.[2][3] Aberrant PRDM9 expression has also been implicated in oncogenesis and genomic instability.[2][3]
Mechanism of Action
This compound acts as a potent, selective, and substrate-competitive inhibitor of PRDM9.[4][5] Its mechanism is cofactor-dependent, specifically requiring the presence of S-adenosylmethionine (SAM) for its inhibitory action.[1][2] The compound binds to the substrate-binding pocket of PRDM9, leading to the inhibition of its methyltransferase activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against its primary target and its selectivity.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC50 | PRDM9 | 80 ± 16 nM | In vitro enzyme activity assay | [2][6] |
| IC50 | PRDM9 | 85 nM | In vitro methylation of H3K4 | [5] |
| IC50 | H3K4 Trimethylation | 0.8 µM | Cellular assay in HEK293T cells | [4][7] |
| Kd | PRDM9 | 87 ± 5 nM | Surface Plasmon Resonance (SPR) | [1] |
| kon | PRDM9 | 1.2 ± 0.1 × 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| koff | PRDM9 | 0.1 ± 0.01 s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | PRDM7 | 45 ± 7 µM | In vitro enzyme activity assay | [8] |
Table 1: In Vitro and Cellular Activity of this compound
| Target Class | Profiling Panel | Results | Reference |
| Histone Methyltransferases | Panel of 32 methyltransferases | PRDM9 was the only methyltransferase significantly inhibited. | [6][8] |
| GPCRs and other enzymes | Eurofins Panlabs panel of 108 enzymes and receptors | Significant binding (>50% at 10 µM) to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors. However, functional assays showed no significant agonist or antagonist activity, with only potential weak agonistic activity at the Opiate µ receptor. | [6][8] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
In Vitro PRDM9 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the methyltransferase activity of PRDM9.
-
Enzyme: Recombinant PRDM9.
-
Substrate: Biotinylated H3 (1-25) peptide.[8]
-
Cofactor: S-adenosylmethionine (SAM).
-
Detection: A homogenous assay format, such as AlphaLISA® or HTRF®, is used to detect the trimethylated H3K4 product.
-
Procedure:
-
PRDM9 enzyme is incubated with varying concentrations of this compound in the presence of SAM.
-
The biotinylated H3 peptide substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection reagents (e.g., europium-labeled anti-H3K4me3 antibody and streptavidin-coated acceptor beads) are added.
-
The signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K4 Trimethylation Assay
This assay measures the ability of this compound to inhibit PRDM9 activity within a cellular context.
-
Cell Line: HEK293T cells.[9]
-
Methodology:
-
HEK293T cells are co-transfected with plasmids expressing PRDM9-FLAG and H3-GFP.[9]
-
Transfected cells are treated with a dose-range of this compound or the negative control compound (this compound-NC) for 20-24 hours.[9]
-
Cells are fixed, permeabilized, and stained with an antibody specific for H3K4me3.
-
The fluorescence intensity of H3K4me3 is quantified using immunofluorescence microscopy or high-content imaging.[9]
-
The H3K4me3 signal is normalized to the GFP signal to account for transfection efficiency and cell number.[9]
-
IC50 values are determined from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to determine the binding kinetics and affinity (Kd) of this compound to PRDM9.
-
Instrument: A Biacore or similar SPR instrument.
-
Ligand: Biotinylated PRDM9 (amino acids 195-415) is immobilized on a streptavidin (SA) sensor chip.[1]
-
Analyte: this compound is flowed over the sensor chip at various concentrations.[1]
-
Buffer: HBS-EP buffer containing 0.5% DMSO and 350 µM SAM.[1]
-
Procedure:
-
A baseline is established by flowing the running buffer over the sensor surface.
-
Different concentrations of this compound are injected over the immobilized PRDM9.
-
The association (kon) and dissociation (koff) rates are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
The sensor chip is regenerated between analyte injections.
-
The binding data is fitted to a 1:1 binding model to calculate the Kd, kon, and koff values.[1]
-
Signaling Pathway and Experimental Workflow Visualizations
PRDM9 Signaling Pathway
Caption: PRDM9 methylates Histone H3 at lysine 4, leading to meiotic recombination. This compound inhibits this process.
In Vitro PRDM9 Inhibition Assay Workflow
Caption: Workflow for determining the in vitro inhibitory activity of this compound on PRDM9.
Cellular H3K4me3 Assay Workflow
Caption: Workflow for measuring the cellular inhibition of H3K4 trimethylation by this compound.
Conclusion
This compound is a well-characterized chemical probe that serves as a potent and selective inhibitor of PRDM9. Its utility is underscored by the availability of a closely related inactive control compound, this compound-NC, which is crucial for validating on-target effects in cellular studies.[2][8] The data and protocols presented in this whitepaper provide a solid foundation for researchers to effectively utilize this compound in their investigations into the biological functions and therapeutic potential of targeting PRDM9.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MRK-740: A Technical Guide to its Impact on Meiotic Recombination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRK-740, a potent and selective chemical probe for PRDM9, and its significant impact on the process of meiotic recombination. The information presented herein is intended for researchers, scientists, and professionals in drug development investigating the mechanisms of meiosis and potential therapeutic applications.
Introduction to this compound and its Target, PRDM9
Meiotic recombination is a fundamental biological process ensuring genetic diversity and the proper segregation of chromosomes during sexual reproduction. A key initiator of this process in many vertebrates is PRDM9 (PR Domain-containing 9), a histone methyltransferase. PRDM9 determines the location of recombination "hotspots" by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3)[1][2]. This epigenetic modification is crucial for the recruitment of the machinery that initiates double-strand breaks (DSBs), a prerequisite for recombination[3][4].
This compound has been identified as a potent, selective, and cell-active inhibitor of PRDM9[3][5][6]. Its ability to specifically target PRDM9 makes it an invaluable tool for studying the intricate details of meiotic recombination and for exploring the consequences of its dysregulation.
Mechanism of Action of this compound
This compound functions as a substrate-competitive inhibitor of PRDM9's histone methyltransferase activity[5][6]. It binds to the substrate-binding pocket of PRDM9 in a manner that is dependent on the presence of the cofactor S-adenosylmethionine (SAM)[3][7]. This binding prevents PRDM9 from methylating its histone substrates, thereby inhibiting the epigenetic marking of recombination hotspots.
A closely related but inactive control compound, this compound-NC, has been developed to facilitate robust experimental design. In this control, the methyl pyridine (B92270) moiety of this compound is replaced by a phenyl group, rendering it significantly less potent against PRDM9[8].
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound and this compound-NC
| Compound | Target | IC50 (nM) | Notes |
| This compound | PRDM9 | 80 ± 16 nM[3][9] | Potent inhibition of histone methyltransferase activity. |
| This compound | PRDM7 | 45,000 ± 7,000 nM[8] | Demonstrates high selectivity for PRDM9 over the closely related PRDM7. |
| This compound-NC | PRDM9 | > 100,000 nM[6] | Inactive control compound shows minimal inhibition. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Notes |
| Inhibition of H3K4 trimethylation | HEK293T | 0.8 µM[5][6][10] | Demonstrates cell permeability and target engagement in a cellular context. |
| Inhibition of H3K4 methylation | MCF7 | Equipotent to HEK293T | Confirms activity in a different cell line.[4] |
Table 3: Binding Affinity and Kinetics of this compound to PRDM9
| Parameter | Value | Method | Conditions |
| Kd | 87 ± 5 nM[7] | SPR | In the presence of 350 µM SAM. |
| kon | 1.2 ± 0.1 x 106 M-1s-1[7] | SPR | In the presence of 350 µM SAM. |
| koff | 0.1 ± 0.01 s-1[7] | SPR | In the presence of 350 µM SAM. |
Impact of this compound on Meiotic Recombination in Spermatocytes
The central role of PRDM9 in initiating meiotic recombination makes it a critical target for understanding and potentially manipulating this process. Studies using this compound in mouse spermatocytes have provided direct evidence of its impact on meiosis.
Treatment of spermatocytes with this compound resulted in significant meiotic defects. These included non-homologous synapsis and a failure of homologous chromosomes to pair correctly during the pachytene stage of meiotic prophase I[4][8]. These phenotypes are strikingly similar to those observed in mice with a genetic knockout of the Prdm9 gene, providing strong evidence that the observed effects of this compound are due to its specific inhibition of PRDM9[8]. In contrast, the inactive control compound, this compound-NC, did not produce any observable meiotic defects[8].
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PRDM9 Inhibition Assay
Objective: To determine the IC50 of this compound against PRDM9 histone methyltransferase activity.
Materials:
-
Recombinant PRDM9 enzyme
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound and this compound-NC
-
Assay buffer
-
Detection reagents (e.g., europium-labeled anti-H3K4me3 antibody)
Protocol:
-
Prepare serial dilutions of this compound and this compound-NC in DMSO.
-
In a 384-well plate, add the PRDM9 enzyme, biotinylated H3 peptide substrate, and the test compounds.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add detection reagents.
-
Read the signal (e.g., time-resolved fluorescence) to quantify the level of H3K4 trimethylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K4 Trimethylation Assay
Objective: To assess the ability of this compound to inhibit PRDM9 activity in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3
-
Transfection reagent
-
This compound and this compound-NC
-
Antibodies: anti-FLAG, anti-GFP, anti-H3K4me3
-
Secondary antibodies conjugated to fluorophores
-
High-content imaging system
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding PRDM9-FLAG and H3-GFP.
-
After 24 hours, treat the cells with varying concentrations of this compound or this compound-NC for 20 hours[11].
-
Fix, permeabilize, and stain the cells with the appropriate primary and secondary antibodies.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of H3K4me3 and normalize it to the GFP signal.
-
Determine the cellular IC50 value from the dose-response curve.
Analysis of Meiotic Defects in Mouse Spermatocytes
Objective: To evaluate the in vivo effect of this compound on meiotic recombination.
Materials:
-
Adult male mice
-
This compound and this compound-NC formulated for in vivo administration
-
Microinjection apparatus
-
Microscope slides
-
Antibodies for immunofluorescence (e.g., anti-SYCP3 to label the synaptonemal complex)
-
Fluorescence microscope
Protocol:
-
Deliver this compound or this compound-NC directly to the testis via microinjection to bypass the blood-testis barrier[4][8].
-
After a specified period, euthanize the mice and isolate the testes.
-
Prepare chromosome spreads from spermatocytes.
-
Perform immunofluorescence staining for meiotic markers such as SYCP3.
-
Analyze the chromosome spreads under a fluorescence microscope to assess chromosomal synapsis and pairing during the pachytene stage.
-
Quantify the frequency and types of meiotic defects in this compound-treated versus control animals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental processes discussed in this guide.
Caption: Mechanism of this compound action on PRDM9 and meiotic recombination.
Caption: Workflow for the cellular H3K4 trimethylation assay.
Caption: Workflow for analyzing meiotic defects in mouse spermatocytes.
Conclusion
This compound is a powerful and specific chemical probe that has been instrumental in elucidating the role of PRDM9 in meiotic recombination. Its ability to induce meiotic defects by inhibiting the methyltransferase activity of PRDM9 underscores the critical function of this enzyme in ensuring proper chromosome pairing and synapsis. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative activity, and its profound impact on meiosis. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers aiming to utilize this compound in their studies of meiotic recombination and related fields. Further research with this tool may uncover new insights into the regulation of meiosis and potential therapeutic strategies for diseases associated with meiotic errors.
References
- 1. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo | PLOS Genetics [journals.plos.org]
- 3. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRK-740 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-740 is a potent and selective chemical probe for the PR/SET domain 9 (PRDM9) histone methyltransferase.[1][2] As a substrate-competitive inhibitor, this compound is dependent on the cofactor S-adenosylmethionine (SAM) and effectively blocks the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 36 (H3K36).[3] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments to investigate the biological functions of PRDM9. A closely related, but inactive, control compound, this compound-NC, is available and recommended for use in parallel to ensure that the observed effects are specific to PRDM9 inhibition.[4]
Mechanism of Action
PRDM9 is a key regulator of meiotic recombination, directing the formation of double-strand breaks to specific genomic locations known as recombination hotspots.[3][5] It achieves this by binding to a specific DNA sequence motif via its zinc finger array and subsequently catalyzing the trimethylation of H3K4 and H3K36 in the surrounding nucleosomes.[3] This histone modification creates a chromatin environment that is conducive to the recruitment of the recombination machinery. This compound inhibits this catalytic activity, thereby preventing the PRDM9-mediated histone methylation.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and In-Cellular Potency of this compound
| Assay Type | Target | IC50 | Reference |
| In Vitro Enzymatic Assay | PRDM9 | 80 ± 16 nM | [1][2][6] |
| In-Cell Assay (H3K4me3 reduction) | PRDM9 | 0.8 µM | [1][2][4] |
Table 2: Cellular Activity and Recommended Concentrations
| Cell Line | Effect | Concentration | Duration | Reference |
| HEK293T | No effect on cell growth | 3 µM | 24 hours | [1][7] |
| HEK293T | Some toxicity observed | 10 µM | 24 hours | [1][7] |
| MCF7 | Equipotent inhibition of H3K4 methylation | Not specified | Not specified | [1] |
| General | Recommended for cellular use | up to 3 µM | Experiment-dependent | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a 1 mg vial of this compound (MW: 464.58 g/mol ), add 215.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HEK293T, MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
This compound-NC (negative control) stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound and this compound-NC in complete medium. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone H3K4 Trimethylation
This protocol allows for the detection of changes in global H3K4me3 levels following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
This compound-NC stock solution (10 mM)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K4me3
-
Rabbit or mouse anti-Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, this compound-NC, and vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (10-20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to investigate the effect of this compound on the enrichment of H3K4me3 at specific genomic loci known to be targets of PRDM9.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (37%)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K4me3 antibody for ChIP
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
qPCR master mix and instrument
Protocol:
-
Treat cells with this compound, this compound-NC, or vehicle as described for the Western blot protocol.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K4me3 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the enrichment of specific genomic regions by qPCR using primers flanking a known PRDM9 target site and a negative control region.
Visualizations
PRDM9 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PRDM9 - Wikipedia [en.wikipedia.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Reactome | PRDM9 binds recombination hotspot motifs in DNA [reactome.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for MRK-740 Treatment in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9, a histone methyltransferase.[1][2] This document provides detailed experimental protocols for the application of this compound in HEK293T cells, a commonly used cell line in biomedical research. The provided methodologies cover cell culture, treatment with this compound, and subsequent analysis. Additionally, quantitative data on this compound's activity and its effect on cell viability are summarized.
Mechanism of Action
This compound inhibits the methyltransferase activity of PRDM9, which is responsible for the trimethylation of histone H3 on lysine (B10760008) 4 (H3K4me3).[1][3] The inhibition is achieved through a peptide-competitive mechanism that is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[4][5] In cellular assays using HEK293T cells, this compound has been shown to effectively reduce PRDM9-dependent H3K4 trimethylation.[3][6] For cellular experiments, a closely related but inactive compound, this compound-NC, is available as a negative control.[2]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity and its effects on HEK293T cells.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro PRDM9 Inhibition (IC50) | 80 nM | Biochemical Assay | [1][3] |
| In-Cell H3K4me3 Inhibition (IC50) | 0.8 µM | HEK293T Cells | [1][3] |
| Cell Growth Effect (24h treatment) | No significant effect at 3 µM | HEK293T Cells | [1] |
| Cell Growth Effect (24h treatment) | Some toxicity observed at 10 µM | HEK2293T Cells | [1] |
| Binding Affinity (Kd) | 87 ± 5 nM | Surface Plasmon Resonance (SPR) | [5] |
Experimental Protocols
HEK293T Cell Culture
A standard protocol for the culture and maintenance of HEK293T cells is essential for reproducible results.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose, with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HEK293T cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a culture flask or plate at a recommended seeding density to achieve 70-80% confluency for experiments.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.[7][8]
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding complete growth medium, and gently pipette to create a single-cell suspension. Centrifuge the cells, resuspend the pellet in fresh medium, and re-plate at a suitable split ratio (e.g., 1:5 to 1:10).[9][10]
This compound Treatment Protocol
This protocol outlines the steps for treating HEK293T cells with this compound to assess its impact on PRDM9-mediated H3K4 trimethylation.
Materials:
-
HEK293T cells cultured in 6-well plates
-
This compound
-
This compound-NC (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete growth medium
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound and this compound-NC in DMSO. For example, a 10 mM stock solution. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM. A final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.
-
Cell Treatment: Aspirate the existing medium from the cultured HEK293T cells. Add the medium containing the desired concentrations of this compound, this compound-NC, or a vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells for a predetermined duration. A 24-hour treatment period has been shown to be effective.[1]
-
Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis. For example, to assess the levels of H3K4me3, cells can be lysed, and proteins can be analyzed by Western blotting using specific antibodies against H3K4me3 and a loading control (e.g., total Histone H3).
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on PRDM9.
Experimental Workflow for this compound Treatment
Caption: Workflow for this compound treatment of HEK293T cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Culture and transfection of HEK293T cells [protocols.io]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
Application Notes and Protocols for MRK-740 in MCF7 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9, in studies involving the MCF7 human breast cancer cell line. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on available research.
Introduction
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, with an IC50 of 80 nM.[1][2] PRDM9 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark generally associated with active gene transcription.[1][2][3][4][5] While PRDM9's primary role is in specifying meiotic recombination hotspots, its aberrant expression has been implicated in genomic instability in various cancers, including breast cancer.[6][7]
The MCF7 cell line is a well-established in vitro model for estrogen receptor-positive (ER+) breast cancer. Studies in MCF7 cells are crucial for understanding the molecular mechanisms of breast cancer and for the development of novel therapeutic agents. This compound has been shown to be an equipotent inhibitor of H3K4 methylation in MCF7 cells, making it a valuable tool for investigating the role of PRDM9 and H3K4 trimethylation in this context.[1][8]
Mechanism of Action
This compound functions as a SAM-dependent substrate-competitive inhibitor of PRDM9.[2][5] By binding to the substrate-binding pocket of PRDM9, it prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to histone H3, thereby reducing levels of H3K4 trimethylation.[2][5]
Applications in MCF7 Cell Line Studies
-
Investigating the role of PRDM9 in breast cancer: Elucidate the functional consequences of PRDM9 inhibition on MCF7 cell proliferation, survival, and phenotype.
-
Modulating histone methylation: Specifically reduce H3K4 trimethylation to study its impact on gene expression and downstream cellular processes.
-
Exploring epigenetic regulation of key signaling pathways: Investigate the potential influence of PRDM9-mediated histone methylation on critical pathways in breast cancer, such as Estrogen Receptor (ERα) signaling and the Epithelial-to-Mesenchymal Transition (EMT).
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PRDM9 IC50 (biochemical assay) | 80 nM | [1][2] |
| Cellular H3K4me3 Inhibition IC50 | 0.8 µM | [1][3] |
Table 2: Effect of this compound on MCF7 Cell Viability
| Compound | Concentration | Incubation Time | Effect on Viability | Reference |
| This compound | 10 µM | 5 days | Minimal impact | [8] |
| This compound-NC (Negative Control) | 10 µM | 4 days | Cytotoxicity observed in HEK293T cells | [9] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound and the negative control, this compound-NC, in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute in culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the dose-dependent effect of this compound on MCF7 cell viability.
-
Procedure:
-
Seed MCF7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and this compound-NC for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for H3K4 Trimethylation
This protocol is to confirm the inhibitory effect of this compound on its direct target in MCF7 cells.
-
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and this compound-NC for 24 hours.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against H3K4me3.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the H3K4me3 signal to the total H3 signal.
Cell Cycle Analysis (Flow Cytometry)
This protocol investigates the effect of this compound on cell cycle progression.
-
Procedure:
-
Seed MCF7 cells in 6-well plates.
-
Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations for growth inhibition, if observed) and this compound-NC for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines if this compound induces apoptosis in MCF7 cells.
-
Procedure:
-
Treat MCF7 cells with this compound and this compound-NC as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PRDM9 is a Major Determinant of Meiotic Recombination Hotspots in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant PRDM9 expression impacts the pan-cancer genomic landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Irreversible inhibition of estrogen receptor α signaling and the emergence of hormonal resistance in MCF7 breast cancer cells induced by DNA damage agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: MRK-740 as a Chemical Probe for PRDM9 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM9 (PR Domain-containing 9) is a histone methyltransferase that plays a critical role in meiosis by defining the locations of recombination hotspots. It trimethylates histone H3 on both lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] Aberrant PRDM9 expression has been linked to genomic instability and oncogenesis.[3] MRK-740 is a potent, selective, and cell-active chemical probe for PRDM9, making it an invaluable tool for elucidating the biological functions and therapeutic potential of this enzyme.[3]
This compound acts as a SAM-dependent substrate-competitive inhibitor, binding to the substrate-binding pocket of PRDM9.[3] This mode of action, coupled with its high selectivity, allows for the specific interrogation of PRDM9's catalytic activity in both biochemical and cellular contexts. A structurally similar but inactive compound, this compound-NC, is available as a negative control to strengthen the rigor of experimental findings.[3][4]
These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in key experiments to probe PRDM9 function.
Data Presentation
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Value | Assay Conditions | Source |
| IC50 vs. PRDM9 | 80 ± 16 nM | Biochemical assay with biotinylated H3 (1-25) peptide substrate. | [3] |
| IC50 vs. PRDM7 | 45 ± 7 µM | Biochemical assay with biotinylated H3 (1-25) peptide substrate. | [5] |
| Kd vs. PRDM9 | 87 ± 5 nM | Surface Plasmon Resonance (SPR) with 350 µM SAM. | [6] |
| Mechanism of Action | SAM-dependent, substrate-competitive | IC50 determination with varying concentrations of SAM and peptide substrate. | [3][6] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay | Source |
| IC50 (H3K4me3 reduction) | 0.8 ± 0.1 µM | HEK293T cells overexpressing PRDM9 and H3-GFP. | Western Blot | [7] |
| Recommended Cellular Concentration | Up to 3 µM | General recommendation for cellular use. | [8][9] | |
| Cellular Target Engagement | Confirmed | HEK293 cells | Cellular Thermal Shift Assay (CETSA) |
Table 3: Selectivity Profile of this compound
| Target Class | Details | Result | Source |
| Methyltransferases | Panel of 32 protein, DNA, and RNA methyltransferases. | Selective for PRDM9. | [5][8] |
| Enzymes and Receptors | Customized panel of 108 targets. | Significant binding (>50% at 10 µM) only to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors. | [5][8] |
| Functional GPCR Activity | Agonist and antagonist modes for the 4 identified off-targets. | No functional activity on Adrenergic α2B, Histamine H3, & Muscarinic M2 receptors; potential weak agonistic activity at the Opiate µ receptor. | [8] |
Mandatory Visualizations
Caption: PRDM9 signaling pathway and inhibition by this compound.
Caption: Experimental workflows for characterizing this compound.
Caption: Logic for using this compound as a chemical probe.
Experimental Protocols
Protocol 1: In Vitro PRDM9 Histone Methyltransferase Assay
This protocol describes a Scintillation Proximity Assay (SPA) to measure the enzymatic activity of PRDM9 and its inhibition by this compound.
Materials:
-
Recombinant human PRDM9 (catalytic domain, e.g., amino acids 195-415)
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM)
-
This compound and this compound-NC
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 5 M Guanidine Hydrochloride
-
SPA beads (e.g., Streptavidin-coated PVT SPA beads)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and this compound-NC in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
2 µL of this compound, this compound-NC, or DMSO (for control wells).
-
10 µL of a solution containing PRDM9 enzyme (final concentration ~10 nM) and biotinylated H3 peptide (final concentration ~20 µM) in Assay Buffer.
-
-
Enzyme Reaction Initiation:
-
Add 10 µL of a solution containing [³H]-SAM and unlabeled SAM in Assay Buffer. The final concentration of SAM should be at its Km value (e.g., 70 µM), with a 1:4 ratio of [³H]-SAM to unlabeled SAM.
-
Mix gently by tapping the plate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination:
-
Add 5 µL of Stop Solution to each well.
-
Add 10 µL of SPA bead suspension (prepared according to the manufacturer's instructions in PBS).
-
-
Signal Detection:
-
Seal the plate and incubate at room temperature for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compounds relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular H3K4 Trimethylation Inhibition Assay
This protocol details how to measure the inhibition of PRDM9-mediated H3K4 trimethylation in a cellular context using Western blotting.[10]
Materials:
-
HEK293T cells
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin
-
Expression plasmids: FLAG-tagged full-length human PRDM9 and GFP-tagged human Histone H3
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and this compound-NC
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, anti-total Histone H3 (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[11]
-
Transfection:
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or this compound-NC. Include a DMSO-only control.
-
-
Incubation: Incubate the cells for an additional 20-24 hours at 37°C.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me3, GFP (to normalize for transfection efficiency and H3 levels), FLAG (to confirm PRDM9 expression), and a loading control (e.g., total H3).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me3 and GFP.
-
Normalize the H3K4me3 signal to the GFP signal for each sample.
-
Calculate the percent inhibition of H3K4me3 relative to the DMSO-treated control.
-
Plot the normalized H3K4me3 signal against the logarithm of the compound concentration to determine the cellular IC50.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of this compound to PRDM9 in intact cells.
Materials:
-
HEK293T cells stably or transiently expressing FLAG-tagged PRDM9
-
Culture Medium
-
This compound and DMSO
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting materials as described in Protocol 2
Procedure:
-
Cell Culture and Treatment:
-
Culture PRDM9-expressing HEK293T cells to ~80% confluency.
-
Treat the cells with a high concentration of this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PRDM9 by Western blotting using an anti-FLAG antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to assess the effect of this compound on PRDM9-dependent H3K4me3 at specific genomic loci.[14][15][16]
Materials:
-
Cells expressing PRDM9 (e.g., transfected HEK293T cells or relevant cell line)
-
This compound and this compound-NC
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
ChIP Lysis Buffer
-
Sonicator
-
Anti-H3K4me3 antibody and control IgG
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for known PRDM9 target loci and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat PRDM9-expressing cells with this compound, this compound-NC, or DMSO for 48 hours.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear DNA to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K4me3 antibody or a control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for known PRDM9 binding sites and a negative control region (e.g., a gene desert).
-
Calculate the enrichment of H3K4me3 at each locus as a percentage of the input DNA and normalize to the IgG control.
-
-
Data Analysis:
-
Compare the H3K4me3 enrichment at PRDM9 target loci between this compound-treated, this compound-NC-treated, and DMSO-treated cells to determine if this compound reduces PRDM9-dependent histone methylation at its endogenous targets.
-
References
- 1. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EWSR1 affects PRDM9-dependent histone 3 methylation and provides a link between recombination hotspots and the chromosome axis protein REC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Missing the mark: PRDM9-dependent methylation is required for meiotic DSB targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRK-740: A Potent PRDM9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of MRK-740, a selective and cell-active inhibitor of PRDM9 histone methyltransferase, in in vitro studies.
Introduction
This compound is a potent and selective, substrate-competitive inhibitor of PRDM9 with an IC50 of approximately 80-85 nM in enzymatic assays.[1][2][3][4] It effectively reduces PRDM9-dependent trimethylation of histone H3 at lysine (B10760008) 4 (H3K4) in cellular assays with an IC50 of 0.8 µM.[1][3][4] this compound demonstrates over 100-fold selectivity for PRDM9 compared to other histone methyltransferases.[3] These characteristics make this compound a valuable chemical probe for investigating the biological functions of PRDM9 in processes such as meiotic recombination.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value | Reference |
| IC50 (PRDM9) | 80 - 85 nM | [1][2][3][4] |
| Mechanism of Action | Substrate-competitive, SAM-dependent | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293T | H3K4 Trimethylation | IC50 | 0.8 µM | [1][3][4] |
| MCF7 | H3K4 Trimethylation | - | Equipotent to HEK293T | [1] |
| HEK293T | Cell Growth (24h) | No significant effect | Up to 3 µM | [1] |
| HEK293T | Cell Growth (24h) | Some toxicity observed | 10 µM | [1] |
| MCF7 | Cell Viability (5 days) | Minimal impact | Up to 10 µM |
Signaling Pathway
PRDM9 plays a crucial role in initiating meiotic recombination by binding to specific DNA sequences known as recombination hotspots. Upon binding, its PR/SET domain catalyzes the trimethylation of H3K4 and H3K36 on adjacent nucleosomes. This histone modification serves as a signal to recruit the machinery responsible for creating DNA double-strand breaks (DSBs), a critical step in homologous recombination. PRDM9 interacts with several other proteins, including CXXC1, EWSR1, EHMT2, CDYL, and HELLS, to facilitate chromatin accessibility and the recruitment of the recombination machinery.
Experimental Protocols
In Vitro PRDM9 Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of PRDM9 and assess the inhibitory potential of this compound.
Materials:
-
Recombinant human PRDM9 enzyme
-
Histone H3 peptide (1-25), biotinylated
-
S-Adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Scintillation fluid
-
Streptavidin-coated filter plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µM biotinylated H3 (1-25) peptide, and 1 µM [3H]SAM.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding 50 nM of recombinant PRDM9 enzyme.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 0.5% trifluoroacetic acid.
-
Transfer the reaction mixture to a streptavidin-coated filter plate and incubate for 20 minutes to allow the biotinylated peptide to bind.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [3H]SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K4 Trimethylation Assay via Western Blot
This protocol describes how to assess the effect of this compound on PRDM9-mediated H3K4 trimethylation in a cellular context.
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding for FLAG-tagged PRDM9 and GFP-tagged histone H3 using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for an additional 20-24 hours.
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration.
Western Blotting:
-
Separate 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 or GFP (for the transfected histone).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Quantify the band intensities and normalize the H3K4me3 signal to the loading control.
Chromatin Immunoprecipitation (ChIP) - qPCR Assay
This protocol allows for the quantification of H3K4me3 at specific PRDM9 target loci following this compound treatment.
Cell Treatment and Crosslinking:
-
Treat cells (e.g., HEK293T overexpressing PRDM9) with desired concentrations of this compound or DMSO for 24 hours.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K4me3 or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
qPCR Analysis:
-
Perform quantitative PCR using primers specific for known PRDM9 target loci and control regions (e.g., gene promoters not bound by PRDM9).
-
Analyze the data using the percent input method to determine the enrichment of H3K4me3 at the target loci.
Concluding Remarks
This compound is a powerful tool for studying the enzymatic activity and cellular functions of PRDM9. The protocols provided here offer a starting point for utilizing this inhibitor in various in vitro applications. Researchers should optimize the experimental conditions, including inhibitor concentration and incubation times, for their specific cell types and experimental goals. The use of the inactive control compound, this compound-NC, is also recommended to ensure that the observed effects are specific to PRDM9 inhibition.
References
- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 2. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for PRDM9 cellular assay [zenodo.org]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - AT [thermofisher.com]
Application Notes and Protocols: MRK-740 Treatment of Mouse Spermatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRK-740 is a potent and selective chemical probe for the histone methyltransferase PRDM9.[1][2] PRDM9 plays a critical role in meiosis by catalyzing the trimethylation of histone H3 on lysine (B10760008) 4 (H3K4me3), which in turn designates the sites of meiotic recombination hotspots. Inhibition of PRDM9 with this compound provides a valuable tool for studying the processes of meiotic recombination, chromosome synapsis, and spermatogenesis. This document provides detailed application notes and protocols for the treatment of mouse spermatocytes with this compound, including methods for assessing its effects on meiosis and cell viability.
Mechanism of Action
This compound is a substrate-competitive inhibitor of PRDM9. By binding to the PRDM9 catalytic domain, this compound prevents the trimethylation of H3K4 at its target sites. This disruption of PRDM9's methyltransferase activity leads to a failure in the proper designation of recombination hotspots, which is a crucial early step in meiosis. Consequently, this can lead to defects in the pairing and synapsis of homologous chromosomes, causing meiotic arrest and potential apoptosis of spermatocytes.[1][3][4] The phenotypic effects of this compound on mouse spermatocytes, such as non-homologous synapsis and failed chromosome pairing during the pachytene stage, closely resemble those observed in Prdm9 knockout mice.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro and In-Cellular Efficacy of this compound
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| In Vitro Enzyme Assay | PRDM9 | - | 80 nM | [1][2] |
| In-Cellular Assay | PRDM9-dependent H3K4 trimethylation | HEK293T | 0.8 µM | [1][2] |
Table 2: Observed Effects of this compound on Mouse Spermatocytes
| Parameter | Observation | Methodology |
| Meiotic Progression | Arrest at a pachytene-like stage | Immunofluorescence of meiotic spreads |
| Chromosome Synapsis | Non-homologous synapsis and failed pairing of homologous chromosomes | Immunofluorescence staining for SYCP1 and SYCP3 |
| Apoptosis | Increased germ cell apoptosis | TUNEL Assay, Caspase-3 Staining |
Experimental Protocols
Intratesticular Injection of this compound
To bypass the blood-testis barrier, this compound is delivered directly into the seminiferous tubules via intratesticular injection.[3]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Insulin (B600854) syringes with 32G needles
-
Surgical tools (scissors, forceps)
-
70% Ethanol
-
Animal warming pad
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution to the desired final concentration in the vehicle. The final concentration and volume need to be optimized for the specific experimental goals. A starting point could be a concentration range informed by in-cellular IC50 values, adjusting for in vivo efficacy.
-
Animal Preparation: Anesthetize the adult male mouse using an approved anesthetic protocol. Ensure the animal is fully anesthetized by checking for a lack of pedal reflex.
-
Surgical Procedure:
-
Place the anesthetized mouse on its back on a warming pad.
-
Make a small midline incision in the scrotum to expose the testes.
-
Gently exteriorize one testis.
-
-
Injection:
-
Using an insulin syringe with a 32G needle, carefully insert the needle into the center of the testis.
-
Slowly inject a small volume (e.g., 10-20 µL) of the this compound solution. The volume should be sufficient to diffuse within the testis without causing excessive pressure.
-
Hold the needle in place for a few seconds after injection to prevent leakage.
-
Withdraw the needle slowly.
-
Repeat the procedure for the other testis.
-
-
Post-Surgical Care:
-
Return the testes to the scrotal sac.
-
Close the incision with sutures or surgical clips.
-
Monitor the mouse until it recovers from anesthesia. Provide post-operative analgesia as per institutional guidelines.
-
-
Treatment Schedule: The frequency and duration of treatment will depend on the experimental design. A single injection may be sufficient to observe acute effects, while chronic studies may require repeated injections.
Analysis of Meiotic Chromosome Synapsis
This protocol details the preparation of meiotic chromosome spreads from spermatocytes and immunofluorescence staining to visualize the synaptonemal complex.
Materials:
-
Testes from control and this compound-treated mice
-
Hypotonic buffer (e.g., 0.1 M sucrose)
-
Fixative solution (e.g., 1% paraformaldehyde, 0.15% Triton X-100)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies: rabbit anti-SYCP3 and mouse anti-SYCP1
-
Fluorescently labeled secondary antibodies: goat anti-rabbit IgG (e.g., Alexa Fluor 594) and goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
Protocol:
-
Spermatocyte Spreading:
-
Euthanize the mouse and dissect the testes.
-
Place the testes in a petri dish with hypotonic buffer.
-
Remove the tunica albuginea and gently tease the seminiferous tubules.
-
Create a cell suspension by pipetting the tubules up and down.
-
Drop the cell suspension onto a microscope slide with a drop of fixative solution.
-
Allow the slides to dry slowly in a humid chamber.
-
-
Immunofluorescence Staining:
-
Wash the slides with PBS.
-
Incubate the slides in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-SYCP3 and anti-SYCP1) diluted in blocking buffer overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips with mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of pachytene-stage spermatocytes.
-
Quantify the percentage of spermatocytes showing synapsis defects (e.g., unpaired chromosomes, non-homologous synapsis). Synapsis is considered normal when SYCP1 and SYCP3 signals co-localize along the entire length of the chromosomes.
-
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded testis sections
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or other nuclear counterstain
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the testis sections.
-
Treat with Proteinase K to retrieve antigens.
-
-
TUNEL Staining (following a typical kit protocol):
-
Incubate the sections with equilibration buffer.
-
Apply the TdT reaction mix and incubate in a humid chamber at 37°C.[5]
-
Stop the reaction with a stop/wash buffer.[6]
-
If using an indirect detection method, incubate with the appropriate conjugate (e.g., streptavidin-HRP or fluorescently labeled anti-BrdU).
-
Develop the signal (e.g., with DAB for HRP or by direct fluorescence).
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable dye like DAPI or Hematoxylin.
-
Dehydrate the sections (if using a non-aqueous mounting medium) and mount the coverslips.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Count the number of TUNEL-positive (apoptotic) germ cells per seminiferous tubule cross-section.[7]
-
Compare the apoptotic index between control and this compound-treated groups.
-
Caspase-3 Staining for Apoptosis
This protocol uses immunofluorescence to detect activated caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Paraffin-embedded testis sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer
-
Primary antibody: rabbit anti-cleaved caspase-3
-
Fluorescently labeled secondary antibody: goat anti-rabbit IgG
-
DAPI
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the testis sections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
-
Immunofluorescence Staining:
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI.
-
Mount the coverslips with mounting medium.
-
-
Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of caspase-3-positive germ cells per seminiferous tubule.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in mouse spermatocytes.
Caption: Experimental workflow for this compound treatment and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 6. Identification of Hedgehog Signaling Outcomes in Mouse Testis Development Using a Hanging Drop-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Cellular Activity of MRK-740, a PRDM9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-740 is a potent and selective chemical probe for PRDM9, a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine (B10760008) 4 (H3K4me3).[1][2][3][4][5][6] Aberrant PRDM9 activity has been implicated in oncogenesis and genome instability, making it an attractive target for therapeutic intervention.[4][6] this compound acts as a substrate-competitive inhibitor, with its binding being dependent on the cofactor S-adenosylmethionine (SAM).[2][4][7] A structurally similar but inactive compound, this compound-NC, is available as a negative control for experiments.[2][3][8]
These application notes provide detailed protocols for measuring the cellular activity of this compound, enabling researchers to accurately assess its efficacy and mechanism of action in a cellular context. The described methods include assays for quantifying the inhibition of H3K4 trimethylation, assessing target engagement, and evaluating cell viability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound activity.
| Parameter | Target | Value | Assay Type | Cell Line(s) | Reference(s) |
| IC50 | PRDM9 | 80 ± 16 nM | In vitro histone methyltransferase assay | - | [1][6][9][10] |
| IC50 | PRDM9 | 85 nM | In vitro methylation of H3K4 | - | [2] |
| IC50 | PRDM9-dependent H3K4 trimethylation | 0.8 µM | Cellular assay | HEK293T | [1][10] |
| Kd | PRDM9 | 87 ± 5 nM | Surface Plasmon Resonance (SPR) | - | [7] |
| Recommended Cellular Concentration | PRDM9 Inhibition | Up to 3 µM | Cellular assays | HEK293T, MCF7 | [3][9] |
| Toxicity | Cell Growth | Some toxicity observed at 10 µM after 24h | Cytotoxicity assay | HEK293T | [1][3] |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the role of PRDM9 in histone methylation and the mechanism of inhibition by this compound.
Experimental Protocols
Protocol 1: Cellular Assay for PRDM9-mediated H3K4 Trimethylation
This protocol details the measurement of this compound's ability to inhibit PRDM9-mediated H3K4 trimethylation in cells using immunofluorescence.
Workflow Diagram:
Materials:
-
HEK293T or MCF7 cells
-
DMEM or appropriate cell culture medium with 10% FBS
-
Plasmids: PRDM9-FLAG and Histone H3-GFP
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and this compound-NC
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K4me3
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293T or MCF7 cells in a 24-well plate with glass coverslips at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with PRDM9-FLAG and H3-GFP plasmids using a suitable transfection reagent according to the manufacturer's instructions.[11]
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or this compound-NC as a negative control. Include a DMSO-only vehicle control. Incubate for 20-24 hours.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-H3K4me3 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody and Counterstaining:
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. Capture images of the GFP signal (indicating transfected cells and total histone H3) and the fluorescent signal from the H3K4me3 staining.
-
Image Analysis: Quantify the mean fluorescence intensity of the H3K4me3 signal within the nuclei of GFP-positive cells. Normalize the H3K4me3 intensity to the GFP intensity to account for variations in transfection efficiency and H3 expression. Plot the normalized intensity against the concentration of this compound to determine the IC50.
Protocol 2: NanoLuciferase Thermal Shift Assay (NALTSA) for Target Engagement
This protocol describes a method to confirm the direct binding of this compound to PRDM9 in a cellular environment.[4][6][8][12][13][14]
Workflow Diagram:
Materials:
-
HEK293T cells
-
Plasmid: Nluc-PRDM9 fusion construct
-
Transfection reagent
-
This compound and this compound-NC
-
Lysis buffer with protease inhibitors
-
PCR plates
-
Thermal cycler
-
Nano-Glo® Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Transfection: Transfect HEK293T cells with the Nluc-PRDM9 fusion construct.
-
Cell Harvesting and Lysis: 24 hours post-transfection, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Compound Incubation: Dispense the cell lysate into PCR plates pre-loaded with various concentrations of this compound, this compound-NC, or DMSO. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Thermal Challenge: Place the PCR plates in a thermal cycler and apply a temperature gradient (e.g., from 37°C to 60°C) for a fixed time (e.g., 3 minutes) at each temperature.
-
Luminescence Measurement: After the thermal challenge, add the Nano-Glo® Luciferase Assay Reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of temperature for each compound concentration. Fit the data to a Boltzmann equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive shift in Tm in the presence of this compound compared to the vehicle control indicates target engagement.
Protocol 3: Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic effects of this compound.[1][2][4][7][9]
Workflow Diagram:
Materials:
-
HEK293T or MCF7 cells
-
Cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control (DMSO) and a no-cell control for background luminescence.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Calculate the percentage of cell viability for each treatment by normalizing the luminescence signal to that of the vehicle-treated cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular activity of this compound. By employing these methods, scientists can effectively quantify the inhibition of PRDM9's methyltransferase activity, confirm target engagement within the cellular milieu, and assess the compound's impact on cell viability. These assays are essential for the continued exploration of this compound as a chemical probe and for the broader development of PRDM9 inhibitors as potential therapeutic agents.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Histone Methylation Quantification | EpigenTek [epigentek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multimer Formation Explains Allelic Suppression of PRDM9 Recombination Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
Application Notes and Protocols for Studying Gene Regulation by PRDM9 using MRK-740
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM9 (PR Domain-containing 9) is a histone methyltransferase that plays a critical role in meiosis by defining the locations of recombination hotspots.[1] It achieves this by binding to specific DNA sequences through its zinc finger array and catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1] This epigenetic modification creates a chromatin environment conducive to the initiation of double-strand breaks, a key step in homologous recombination. Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[2][3]
MRK-740 is a potent, selective, and cell-active chemical probe that inhibits the methyltransferase activity of PRDM9.[2][3] It acts as a substrate-competitive inhibitor in a SAM-dependent manner, binding to the substrate-binding pocket of PRDM9.[2] These application notes provide detailed protocols for utilizing this compound to study the role of PRDM9 in gene regulation, offering a valuable tool for researchers in genetics, epigenetics, and drug discovery.
This compound: A Chemical Probe for PRDM9
This compound is a highly valuable tool for elucidating the cellular functions of PRDM9. Its corresponding negative control compound, this compound-NC, which is structurally similar but inactive against PRDM9, allows for rigorous assessment of on-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity for PRDM9.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| PRDM9 | Scintillation Proximity Assay | Biotinylated H3 (1-25) peptide | 80 ± 16 | [2][4] |
| PRDM7 | Scintillation Proximity Assay | Biotinylated H3 (1-25) peptide | 45,000 ± 7,000 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Target | IC50 (µM) | Reference |
| HEK293T | Western Blot (exogenous H3) | PRDM9-dependent H3K4me3 | 0.8 ± 0.1 | [1] |
| MCF7 | Western Blot | H3K4 methylation | Not specified (equipotent to HEK293T) | [5] |
Table 3: Selectivity Profile of this compound
| Target Class | Number Tested | Activity | Reference |
| Methyltransferases | 32 | Selective for PRDM9 | [3][5] |
| Enzymes and Receptors | 108 | Minimal off-target binding | [3][5] |
Signaling Pathways and Experimental Workflows
PRDM9-Mediated Gene Regulation Pathway
The following diagram illustrates the established role of PRDM9 in marking recombination hotspots, a process that can be interrogated using this compound.
References
- 1. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 3. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 4. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MRK-740 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-740 is a potent and selective chemical probe for the histone methyltransferase PRDM9 (PR domain zinc finger protein 9).[1][2][3][4] As a substrate-competitive inhibitor, this compound's mechanism is dependent on the cofactor S-adenosylmethionine (SAM), making it a valuable tool for studying the enzymatic activity of PRDM9 and for identifying novel inhibitors through high-throughput screening (HTS).[1][4][5][6] PRDM9 is a key regulator of meiotic recombination and has been implicated in cancer and genomic instability, making it an attractive therapeutic target.[2][3][7][8] These application notes provide detailed protocols for both biochemical and cell-based HTS assays utilizing this compound as a reference compound.
Mechanism of Action
This compound is a potent, cell-active inhibitor of PRDM9's histone methyltransferase activity.[2] It specifically targets the PRDM9-mediated trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2] The inhibitory action of this compound is competitive with the histone substrate and dependent on the presence of the methyl donor, SAM.[4][6] A structurally similar but inactive compound, this compound-NC, is available and recommended as a negative control in all experiments to distinguish on-target from off-target effects.[2][3]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| PRDM9 | Biochemical HMT Assay | Biotinylated H3 (1-25) peptide | 80 ± 16 | [2][3] |
| PRDM7 | Biochemical HMT Assay | Biotinylated H3 (1-25) peptide | > 100,000 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Target Modification | IC50 (µM) | Reference |
| HEK293T | Cellular HMT Assay | Exogenous GFP-H3K4me3 | 0.8 | [1][9] |
| MCF7 | Cellular HMT Assay | Endogenous H3K4me3 | equipotent to HEK293T | [2] |
Table 3: Selectivity Profile of this compound
| Target Class | Number Tested | Activity | Reference |
| Histone Methyltransferases | 32 | Selective for PRDM9 | [2] |
| Enzymes and Receptors | 108 | Minor off-target binding at 10 µM | [10] |
Signaling Pathway
PRDM9 plays a critical role in meiosis by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3). This epigenetic mark is essential for the initiation of meiotic recombination by creating double-strand breaks (DSBs). Aberrant PRDM9 activity has been linked to genomic instability and oncogenesis. This compound inhibits the catalytic activity of PRDM9, thereby blocking the H3K4me3 mark and subsequent downstream events.
Experimental Protocols
Biochemical High-Throughput Screening Assay for PRDM9 Inhibitors
This protocol describes a radiometric assay for measuring the inhibition of PRDM9's histone methyltransferase activity. It is a robust and sensitive method suitable for HTS.
Materials:
-
Recombinant human PRDM9
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[3H]-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for positive control
-
This compound and this compound-NC
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
384-well plates
-
Filter plates and scintillation fluid
Procedure:
-
Prepare serial dilutions of test compounds, this compound (positive control), and this compound-NC (negative control) in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare an enzyme/substrate mix containing PRDM9 and biotinylated H3 peptide in assay buffer.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a [3H]-SAM solution in assay buffer.
-
Start the reaction by adding 10 µL of the [3H]-SAM solution to each well.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell-Based High-Throughput Screening Assay for PRDM9 Inhibitors
This protocol describes a cell-based assay to measure the inhibition of PRDM9-mediated H3K4 trimethylation in a cellular context.[9]
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged PRDM9 and GFP-tagged Histone H3
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound and this compound-NC
-
Lysis buffer
-
Antibodies: anti-H3K4me3, anti-GFP, and secondary antibodies
-
384-well clear-bottom plates
-
High-content imaging system or plate reader
Procedure:
-
Seed HEK293T cells in 384-well plates.
-
Co-transfect the cells with FLAG-PRDM9 and GFP-Histone H3 expression vectors.
-
After 24 hours, treat the cells with serial dilutions of test compounds, this compound, and this compound-NC.
-
Incubate for 20 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies (anti-H3K4me3 and anti-GFP).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Acquire images using a high-content imaging system.
-
Quantify the H3K4me3 signal intensity within the GFP-positive cells.
-
Normalize the H3K4me3 signal to the GFP signal.
-
Calculate the percent inhibition and determine the IC50 values.
Conclusion
This compound is an indispensable tool for the investigation of PRDM9 biology and for the discovery of novel inhibitors. The provided protocols for biochemical and cell-based HTS assays, along with the summarized quantitative data and pathway information, offer a comprehensive resource for researchers in academia and industry. The use of this compound as a reference compound and this compound-NC as a negative control will ensure the generation of high-quality, reproducible data in the search for new therapeutic agents targeting PRDM9.
References
- 1. A sensitive, homogeneous, and high-throughput assay for lysine-specific histone demethylases at the H3K4 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase Screening, Methyltransferase Screening - CD BioSciences [epigenhub.com]
- 7. PRDM9 variation strongly influences recombination hot-spot activity and meiotic instability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prdm9 Controls Activation of Mammalian Recombination Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MRK-740 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of the PRDM9 inhibitor, MRK-740, in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the solubility and stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are varying reports on the solubility of this compound in DMSO. One supplier indicates a solubility of up to 40 mg/mL (86.10 mM) with the aid of ultrasonication and warming[1]. Another source describes its solubility as "sparingly soluble" in the range of 1-10 mg/mL[2]. This discrepancy may be due to differences in the purity of the compound, the water content of the DMSO, or the methods used for dissolution. It is recommended to start with a lower concentration and incrementally increase it, using sonication and gentle warming as needed, to determine the optimal solubility in your specific experimental setup.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO to minimize the impact of moisture on solubility and stability. Add the appropriate volume of DMSO to your weighed solid this compound to achieve the desired concentration. Facilitate dissolution by vortexing, sonicating in a water bath, and if necessary, gentle warming. Always ensure the compound is fully dissolved before use.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For long-term storage, it is advisable to aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[3].
Q4: Can I store the this compound DMSO stock solution at room temperature?
A4: While short-term storage at room temperature may be necessary during an experiment, prolonged storage under these conditions is not recommended. The stability of compounds in DMSO at room temperature can be variable, with a study showing that the probability of observing a compound after 3 months was 92%, decreasing to 83% after 6 months[1]. To ensure the integrity of your results, it is best to minimize the time the stock solution is kept at room temperature.
Data Summary
This compound Solubility in DMSO
| Solvent | Reported Solubility | Molar Concentration (at 40 mg/mL) | Notes | Source |
| DMSO | 40 mg/mL | 86.10 mM | Requires ultrasonic and warming; hygroscopic DMSO can affect solubility. | [1] |
| DMSO | 1-10 mg/mL | 2.15 - 21.52 mM | Described as "sparingly soluble." | [2] |
Molecular Weight of this compound: 464.56 g/mol
This compound Stability in DMSO
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3] |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in DMSO
This protocol provides a general method for assessing the kinetic solubility of this compound.
-
Preparation of a High-Concentration Stock Solution: Accurately weigh a sample of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Use vortexing and sonication to ensure complete dissolution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with anhydrous DMSO to create a range of concentrations.
-
Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 24 hours), protected from light and moisture.
-
Visual Inspection: After equilibration, visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is the kinetic solubility.
-
(Optional) Instrumental Analysis: For a more quantitative assessment, centrifuge the samples and analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of a this compound DMSO solution over time at different temperatures.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Distribute the stock solution into multiple small, tightly sealed vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 3 months).
-
Sample Collection and Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Compare the results from each time point to the initial (time 0) sample to determine the percentage of this compound remaining and identify any degradation products.
Visualized Workflows and Pathways
References
MRK-740 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, a histone methyltransferase.[1][2] Its primary on-target effect is the reduction of PRDM9-dependent trimethylation of Histone H3 at lysine (B10760008) 4 (H3K4me3).[1]
Q2: I'm observing unexpected phenotypes or cellular responses that don't align with known PRDM9 function. Could these be off-target effects?
A2: It is possible. While this compound is highly selective for PRDM9 over other histone methyltransferases, it has been shown to interact with other proteins.[2][3] Unintended interactions with these other proteins can lead to off-target effects and unexpected experimental outcomes.[4][5]
Q3: What are the known off-targets of this compound?
A3: At a concentration of 10 µM, this compound has shown significant binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[3] Functional assays indicated potential agonistic activity at the Opiate µ receptor, while no functional activity was observed for the Adrenergic α2B, Histamine H3, and Muscarinic M2 receptors.[3]
Q4: My cells are showing signs of toxicity. Is this expected with this compound treatment?
A4: Some toxicity has been observed at higher concentrations and longer treatment durations. For instance, after 24 hours of treatment, some toxicity was seen in HEK293T cells at a concentration of 10 µM.[1][6] After 4 days of treatment, cytotoxicity was observed with 10 µM of both this compound and its negative control, this compound-NC.[6] It is recommended to use a concentration of up to 3 µM for cellular experiments to minimize toxicity.[2][3]
Q5: How can I confirm that the observed effects in my experiment are due to PRDM9 inhibition and not off-target effects?
A5: A key strategy is to use the negative control compound, this compound-NC.[2][7] This compound is structurally similar to this compound but is inactive against PRDM9 (IC50 > 100 µM).[2] If the phenotype is observed with this compound but not with this compound-NC, it is more likely to be an on-target effect. Additionally, performing rescue experiments by overexpressing a resistant PRDM9 mutant can also help confirm on-target activity.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference |
| PRDM9 | In vitro methylation assay | 80 nM | [1][8] |
| PRDM9 | In-cell H3K4 trimethylation assay | 0.8 µM | [1][2] |
Table 2: Selectivity and Off-Target Profile of this compound
| Off-Target | Assay Type | Observation at 10 µM | Functional Activity | Reference |
| 32 other methyltransferases | Enzyme Activity Assay | No significant inhibition | Not applicable | [3] |
| Adrenergic α2B receptor | Binding Assay | >50% binding | No functional activity | [3] |
| Histamine H3 receptor | Binding Assay | >50% binding | No functional activity | [3] |
| Muscarinic M2 receptor | Binding Assay | >50% binding | No functional activity | [3] |
| Opiate µ receptor | Binding Assay | >50% binding | Potential agonistic activity | [3] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Inhibition
This protocol is to verify the on-target activity of this compound by measuring the reduction in PRDM9-dependent H3K4 trimethylation.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours. Include a treatment with the negative control compound, this compound-NC, at the same concentrations.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
As a loading control, also probe a separate membrane or strip the first one and probe with an antibody against total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for H3K4me3 and normalize them to the total Histone H3 bands. Compare the levels of H3K4me3 in this compound-treated cells to the vehicle and this compound-NC-treated cells. A dose-dependent decrease in H3K4me3 with this compound but not this compound-NC would confirm on-target activity.
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and this compound-NC (e.g., 0.1 to 30 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Measurement: Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of viable cells at each concentration. Plot the results to determine the IC50 for cytotoxicity.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
How to prevent MRK-740 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and use of MRK-740 to prevent its degradation in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is sparingly soluble in DMSO, with a solubility of up to 40 mg/mL (86.10 mM).[2] For most applications, preparing a 10 mM stock solution in DMSO is a common practice.[3]
Q2: How should I store this compound, both as a solid and in a stock solution?
A2: Proper storage is critical to maintaining the integrity of this compound. As a solid, it should be stored at -20°C and is stable for at least four years.[1] For stock solutions in DMSO, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
Q3: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer for my experiment. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound.[4] This indicates that the compound has exceeded its solubility limit in the aqueous environment. Here are some steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to rule out any effects from the solvent itself.[4]
-
Adjust Buffer pH: The solubility of many compounds is dependent on pH.[4] You can empirically test a range of pH values for your buffer to see if it improves solubility.
-
Use a Different Solvent System: For in vivo studies or specific assays, co-solvent systems may be necessary. Formulations using PEG300, Tween-80, or SBE-β-CD have been suggested for similar compounds.[3]
Q4: I suspect my this compound is degrading in my experimental medium over time. How can I check for this?
A4: If you suspect degradation, you can perform a time-course experiment.[4] Prepare your complete assay medium containing this compound and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and test the compound's activity in your assay. A significant decrease in activity over time suggests instability. For a more direct measurement, you can use analytical methods like HPLC-MS to quantify the amount of intact this compound remaining at each time point.[5]
Q5: Can repeated freeze-thaw cycles affect my this compound stock solution?
A5: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can introduce moisture into the DMSO stock, as DMSO is hygroscopic (absorbs water from the air).[4] This absorbed water can potentially lead to hydrolysis of the compound over time and will dilute the stock concentration. To prevent this, it is best practice to aliquot your stock solution into single-use vials after preparation.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 4 years[1] | Store in a tightly sealed vial in a desiccator to prevent moisture absorption. |
| Stock Solution | DMSO | -20°C | ≤ 1 month[3] | Recommended for short-term use. Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution | DMSO | -80°C | ≤ 6 months[3] | Recommended for long-term storage. Aliquot into single-use vials.[5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Concentration |
| DMSO | Sparingly Soluble | 1-10 mg/mL[1] (up to 86.10 mM[2]) |
| Acetonitrile | Slightly Soluble | 0.1-1 mg/mL[1] |
| Aqueous Buffer | Poorly Soluble | Concentration-dependent; prone to precipitation.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound for downstream experimental use.
Materials:
-
This compound solid powder (MW: 464.6 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and volumetric pipettes
Procedure:
-
Pre-warm the this compound Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This minimizes water condensation on the powder.
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 4.65 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the solid compound. Using the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot for Storage: Dispense the stock solution into single-use, tightly sealed vials (e.g., 20 µL aliquots). This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[4][5]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Basic Aqueous Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Analytical equipment for quantification (e.g., HPLC-MS) or a functional assay to measure activity.
Procedure:
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution into your pre-warmed experimental medium to the final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Time Point Zero (T=0): Immediately after preparation, remove an aliquot of the solution. This will serve as your 100% reference sample. Process and analyze it immediately or flash-freeze and store at -80°C until analysis.
-
Incubate: Place the remaining solution in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove additional aliquots. Process these samples in the same manner as the T=0 sample.
-
Analyze Samples:
-
HPLC-MS Analysis: Quantify the concentration of intact this compound in each aliquot. The percentage of remaining compound at each time point is calculated relative to the T=0 sample.[5]
-
Functional Assay: Test the biological activity of the compound from each aliquot. A decrease in potency (e.g., an increase in IC₅₀) over time indicates degradation.
-
-
Plot Data: Plot the percentage of this compound remaining or its relative activity against time to visualize the stability profile.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability in solution.
Caption: Potential factors contributing to this compound degradation.
References
Addressing MRK-740 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PRDM9 inhibitor, MRK-740. The information provided will help address specific issues, particularly cytotoxicity observed at high concentrations, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and substrate-competitive chemical probe that inhibits the histone methyltransferase PRDM9.[1][2] Its mechanism of action is cofactor-dependent, specifically requiring S-adenosylmethionine (SAM) for its inhibitory activity.[3][4] this compound binds to the substrate-binding pocket of PRDM9, preventing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][3]
Q2: At what concentrations does this compound typically show cytotoxicity?
Cytotoxicity with this compound has been observed at concentrations of 10 µM, particularly with prolonged exposure (e.g., 4 days of treatment) in cell lines such as HEK293T.[5][6] In contrast, a concentration of 3 µM is generally considered non-toxic for shorter-term experiments (e.g., 24 hours).[1][5][6] It is important to note that the negative control compound, this compound-NC, also exhibits cytotoxicity at 10 µM, suggesting potential off-target effects or toxicity related to the chemical scaffold.[5][6]
Q3: What are the known off-target effects of this compound?
At a concentration of 10 µM, this compound has been shown to have some off-target binding activity. Significant binding (>50% at 10 µM) has been observed for Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[5] This suggests that at higher concentrations, some of the observed cellular effects may be independent of PRDM9 inhibition.
Q4: How can I differentiate between on-target PRDM9 inhibition and off-target cytotoxic effects?
To distinguish between on-target and off-target effects, it is crucial to use the inactive control compound, this compound-NC, in parallel with this compound in your experiments.[2][5] this compound-NC is structurally similar to this compound but is inactive against PRDM9 (IC50 > 100 µM).[2] If an observed phenotype, such as cytotoxicity, occurs with both this compound and this compound-NC at similar concentrations, it is likely an off-target effect. Conversely, effects seen only with this compound are more likely to be due to PRDM9 inhibition.
Troubleshooting Guide: High Concentration Cytotoxicity
This guide provides a systematic approach to troubleshooting and mitigating the cytotoxicity observed with this compound at high concentrations.
Initial Troubleshooting Workflow
Caption: Initial workflow for troubleshooting this compound cytotoxicity.
Detailed Troubleshooting Steps
Problem 1: Significant cell death observed at concentrations intended for PRDM9 inhibition.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay duration. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM) to identify the IC50 for PRDM9 inhibition and the concentration at which cytotoxicity becomes apparent.
-
-
Possible Cause 2: Prolonged incubation time.
-
Possible Cause 3: Off-target effects.
-
Solution: As mentioned in the FAQs, always include the negative control, this compound-NC, in your experiments. If both compounds induce cytotoxicity at similar concentrations, the effect is likely independent of PRDM9.
-
Problem 2: Inconsistent results or high variability in cytotoxicity assays.
-
Possible Cause 1: Compound precipitation.
-
Solution: this compound has limited aqueous solubility.[7] Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration in your cell culture medium does not lead to precipitation. Visually inspect the media for any signs of precipitation. If necessary, gentle heating or sonication can aid dissolution during stock preparation.[1]
-
-
Possible Cause 2: Assay-specific interference.
-
Solution: Some cytotoxicity assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT or resazurin-based assays.[8] Consider using an orthogonal method to confirm cytotoxicity, such as a membrane integrity assay (e.g., LDH release) or a dye that stains dead cells (e.g., propidium (B1200493) iodide).[9][10]
-
Data Presentation
Table 1: Summary of this compound Activity and Cytotoxicity
| Parameter | Value | Cell Line | Comments | Reference |
| PRDM9 IC50 (in vitro) | 80 nM | - | Biochemical assay | [1][7] |
| H3K4me3 Inhibition IC50 (in-cell) | 0.8 µM | HEK293T | - | [1][2][6] |
| Recommended Non-Toxic Concentration | ≤ 3 µM | HEK293T | For up to 24h treatment | [1][5][6] |
| Concentration with Observed Cytotoxicity | 10 µM | HEK293T | Especially after 4 days | [5][6] |
| This compound-NC PRDM9 IC50 (in vitro) | > 100 µM | - | Inactive control | [2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Propidium Iodide Staining and Flow Cytometry
-
Cell Plating: Plate cells in a 24-well plate at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and this compound-NC in complete culture medium. A suggested concentration range is 0.5 µM to 20 µM. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 96 hours).
-
Cell Harvesting: Gently trypsinize and collect the cells, including any floating cells from the supernatant, into FACS tubes. Centrifuge and wash with PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Propidium Iodide (PI) solution.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the cell population and quantify the percentage of PI-positive (dead) cells.
Protocol 2: Investigating Apoptosis via Caspase-3/7 Activation Assay
-
Cell Plating: Plate cells in a 96-well, clear-bottom black plate.
-
Treatment: Treat cells with this compound and this compound-NC at cytotoxic and non-cytotoxic concentrations (e.g., 3 µM and 10 µM). Include vehicle and positive controls.
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Assay: Add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis.
Signaling Pathway: Potential Off-Target Cytotoxicity
Caption: Potential off-target signaling leading to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
MRK-740 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MRK-740, a potent and selective inhibitor of PRDM9 histone methyltransferase. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, a histone methyltransferase.[1] It functions by binding to the substrate-binding pocket of PRDM9, a process that is dependent on the cofactor S-adenosylmethionine (SAM).[2][3] This interaction inhibits the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][4]
Q2: What is the recommended concentration of this compound to use in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that this compound inhibits the methylation of H3K4 in cells with an IC50 of 0.8 µM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A concentration of 3 µM has been used to achieve IC90 in HEK293T cells without significant toxicity after 24 hours of treatment.[4]
Q3: Is there a negative control compound available for this compound?
Yes, this compound-NC is the recommended negative control compound.[2][4] It is structurally closely related to this compound but has no significant inhibitory activity against PRDM9 or PRDM7.[2][4][6] Utilizing this compound-NC in parallel with this compound is crucial to distinguish target-specific effects from off-target or compound-specific effects.
Q4: What are the known off-target effects of this compound?
This compound demonstrates high selectivity for PRDM9 over other histone methyltransferases.[1][5] However, at a concentration of 10 µM, it has been shown to have significant binding (>50%) to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[4][7] Functional assessments revealed potential agonistic activity at the Opiate µ receptor.[7]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Possible Causes:
-
Improper Solubilization: this compound has limited solubility in aqueous solutions. Precipitation or incomplete dissolution can lead to inconsistent concentrations in your experiments.
-
Compound Instability: Improper storage can lead to the degradation of this compound, reducing its potency.
-
Inconsistent Cell Health: Variations in cell density, passage number, or overall health can affect their response to treatment.
-
Pipetting Errors: Inaccurate pipetting, especially at low volumes, can introduce significant variability.
Solutions:
-
Follow Recommended Solubilization Protocols:
-
For in vitro studies, dissolve this compound in DMSO to make a stock solution.[8]
-
For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended to improve solubility.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
-
-
Adhere to Proper Storage Conditions:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent passage number range.
-
Ensure consistent seeding densities and confluency at the time of treatment.
-
Regularly check for mycoplasma contamination.
-
-
Calibrate and Use Pipettes Correctly:
-
Regularly calibrate your pipettes.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
Issue 2: Lack of Expected Biological Effect
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PRDM9 in your experimental system.
-
Incorrect Experimental Window: The duration of treatment may be too short to observe the desired downstream effects of PRDM9 inhibition.
-
Cell Line Insensitivity: The biological process you are studying may not be dependent on PRDM9 activity in your chosen cell line. Some cancer cell lines that express PRDM9 have shown no significant effect on proliferation when treated with this compound.[10]
-
Degraded Compound: As mentioned above, improper storage can lead to a loss of activity.
Solutions:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and treatment duration for your specific assay and cell line.
-
Confirm Target Engagement: If possible, measure the levels of H3K4me3 at known PRDM9 target loci to confirm that this compound is inhibiting its target in your cells.
-
Use a Positive Control: Include a positive control (e.g., a cell line known to be sensitive to PRDM9 inhibition) to ensure your experimental setup is working correctly.
-
Verify Compound Activity: If in doubt, test the activity of your this compound stock in a validated in vitro enzymatic assay.
Issue 3: Observed Cytotoxicity
Possible Causes:
-
High Concentration: this compound can exhibit cytotoxicity at higher concentrations. For example, some toxicity was observed at 10 µM in HEK293T cells after 24 hours of treatment.[1][4]
-
Prolonged Exposure: Extended treatment durations can lead to increased cell death. Cytotoxicity was observed with 10 µM this compound after 4 days of treatment in HEK293T cells.[11]
-
Off-Target Effects: As mentioned, this compound can interact with other receptors at higher concentrations, which may contribute to toxicity.[4][7]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to your cells.
Solutions:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your specific cell line. It is recommended to use concentrations below this threshold.
-
Optimize Treatment Duration: Shorten the exposure time to the compound if possible.
-
Use the Negative Control: Compare the cytotoxicity of this compound with that of this compound-NC to assess if the toxicity is target-related.[7]
-
Maintain a Low Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO).
Data Presentation
Table 1: In Vitro and In-Cell Potency of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | PRDM9 Histone Methyltransferase (in vitro) | 80 nM | [1][9] |
| IC50 | PRDM9-dependent H3K4 trimethylation (in cells) | 0.8 µM | [1][5] |
| Kd | PRDM9 Binding (SPR) | 87 ± 5 nM | [12] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [9] |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: In Vitro PRDM9 Inhibition Assay
This protocol is a generalized summary based on published methods.[2][4]
-
Prepare Reagents:
-
Recombinant PRDM9 enzyme.
-
Biotinylated H3 (1-25) peptide substrate.
-
S-adenosylmethionine (SAM) cofactor.
-
This compound and this compound-NC diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and Tween-20).
-
-
Assay Procedure:
-
Add assay buffer, PRDM9 enzyme, and varying concentrations of this compound or this compound-NC to a 384-well plate.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and SAM.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction.
-
Detect the product (e.g., H3K4me3) using a suitable detection method, such as AlphaLISA or TR-FRET, with a specific antibody against the methylated product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based H3K4me3 Inhibition Assay
This protocol is a generalized summary based on published methods.[10][11]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in a suitable culture plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or this compound-NC for the desired duration (e.g., 20-24 hours).
-
-
Cell Lysis and Histone Extraction:
-
Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Extract histones using an acid extraction method or a commercial kit.
-
-
Detection of H3K4me3:
-
Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
ELISA: Use a sandwich ELISA kit with antibodies specific for H3K4me3.
-
Immunofluorescence: Fix and permeabilize cells, then stain with an antibody against H3K4me3 and a fluorescently labeled secondary antibody.
-
-
Data Analysis:
-
Quantify the H3K4me3 signal and normalize it to the loading control or total cell number.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting PRDM9-mediated H3K4 trimethylation.
Caption: A generalized experimental workflow for cell-based assays using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound | 2387510-80-5 | MOLNOVA [molnova.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
MRK-740 Technical Support Center: Enhancing Cellular Delivery and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing MRK-740, a potent and selective PRDM9 histone methyltransferase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful delivery of this compound into cells and ensure the reliability of your experimental outcomes.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - Poor solubility of this compound in aqueous solutions. - High final concentration of DMSO. - Interaction with media components. | - Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO (e.g., 40 mg/mL or 86.10 mM) and use sonication or gentle warming to aid dissolution.[1][2] - Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, ideally ≤ 0.1%, to avoid both solubility issues and solvent-induced cytotoxicity.[3] - Use a Pre-tested Formulation: Consider using a formulation known to improve solubility, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] - Test Media Compatibility: Before treating cells, test the solubility of this compound at the desired concentration in your specific cell culture medium. |
| Inconsistent or no observable effect on H3K4 trimethylation. | - Ineffective delivery of this compound into cells. - Suboptimal concentration of this compound. - Insufficient incubation time. - Issues with Western blot protocol. - Low expression of PRDM9 in the cell line. | - Verify Cellular Uptake: Although direct measurement of intracellular this compound is complex, ensuring proper solubilization is the first critical step. - Concentration Optimization: The recommended concentration for cellular use is up to 3 µM.[4] However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Time-Course Experiment: An incubation time of 20-24 hours has been shown to be effective for observing a decrease in H3K4me3.[5] Consider performing a time-course experiment to determine the optimal treatment duration. - Western Blot Troubleshooting: Ensure your Western blot protocol is optimized for detecting histone modifications. This includes using a high-percentage gel, a nitrocellulose membrane with a 0.2 µm pore size, and appropriate antibodies and blocking buffers.[6][7] Refer to the detailed protocol below. - Confirm PRDM9 Expression: Verify that your cell line expresses PRDM9, as its expression is typically restricted to germ cells.[8] |
| High cell toxicity or unexpected cell death. | - this compound concentration is too high. - Solvent (DMSO) toxicity. - Off-target effects. - Cell line sensitivity. | - Titrate this compound Concentration: Cytotoxicity has been observed at 10 µM in HEK293T cells after 24 hours and 4 days of treatment.[5][9] Perform a dose-response cell viability assay (e.g., MTT assay) to determine the IC50 and a non-toxic working concentration for your cell line. - Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on cell viability.[3] - Investigate Off-Target Effects: At 10 µM, this compound has shown some binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[4][8] If you suspect off-target effects, consider using the inactive control compound, this compound-NC, which is structurally similar but significantly less active against PRDM9.[8] A structurally unrelated PRDM9 inhibitor, if available, can also help confirm on-target effects.[3] - Cell Line-Specific Toxicity: Different cell lines can exhibit varying sensitivities to a compound. It is crucial to establish a cytotoxicity profile for each new cell line used. |
| Variability between experimental replicates. | - Inconsistent compound preparation. - Pipetting errors. - Variations in cell seeding density. - Edge effects in multi-well plates. | - Standardize Compound Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. Ensure complete solubilization before adding to the medium. - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent delivery of the compound. - Optimize Cell Seeding: Ensure a uniform cell seeding density across all wells. Variations in cell number can affect the drug response. - Minimize Edge Effects: To avoid evaporation and temperature fluctuations that can occur in the outer wells of a multi-well plate, consider leaving the edge wells empty or filling them with sterile PBS or medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. A concentration of 40 mg/mL (86.10 mM) in DMSO is achievable with the aid of ultrasonication and warming.[1][2]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Q3: What is the recommended working concentration of this compound in cell-based assays?
A3: A concentration of up to 3 µM is recommended for cellular use to maintain selectivity and avoid cytotoxicity.[4] However, the optimal concentration should be determined empirically for each cell line and assay.
Q4: Is there a negative control available for this compound?
A4: Yes, this compound-NC is a structurally related, inactive control compound that can be used to differentiate on-target from off-target effects.[8]
Q5: What are the known off-target effects of this compound?
A5: At a concentration of 10 µM, this compound has been shown to have some binding activity towards Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[4][8]
Q6: How can I confirm that this compound is inhibiting PRDM9 in my cells?
A6: The most direct way to confirm PRDM9 inhibition is to measure the levels of its downstream target, H3K4 trimethylation (H3K4me3), using Western blotting. A decrease in H3K4me3 levels upon treatment with this compound would indicate successful target engagement and inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro and In-Cell Potency of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| PRDM9 IC50 (in vitro) | 80 nM | Biochemical Assay | [1][2][10] |
| H3K4me3 Inhibition IC50 (in-cell) | 0.8 µM | HEK293T | [1][10] |
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment Duration | Concentration | Effect | Reference(s) |
| HEK293T | 24 hours | 3 µM | No effect on cell growth | [5][9] |
| HEK293T | 24 hours | 10 µM | Some toxicity observed | [5][9] |
| HEK293T | 4 days | 3 µM | No cytotoxicity | [5][9] |
| HEK293T | 4 days | 10 µM | Cytotoxicity observed | [5][9] |
| MCF7 | 5 days | 10 µM | Minimal impact on cell viability | [9] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Detection
This protocol is designed to assess the inhibition of PRDM9 by measuring the levels of trimethylated histone H3 at lysine (B10760008) 4.
Materials:
-
Cell lysis buffer (RIPA buffer or similar)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% recommended for histone resolution)
-
Nitrocellulose membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody against H3K4me3
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound and controls, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (15-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
PRDM9 Signaling Pathway
Caption: PRDM9 binds to DNA hotspots and trimethylates Histone H3, leading to meiotic recombination.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the cellular effects of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2387510-80-5 | MOLNOVA [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Potential resistance mechanisms to MRK-740
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9.[1][2] It specifically targets the histone methyltransferase activity of PRDM9, preventing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][3][4] The inhibition is SAM-dependent and peptide-competitive.[5]
Q2: What are the recommended working concentrations for this compound in cell-based assays?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of H3K4 methylation in cells is approximately 0.8 µM.[2][4][6] It is recommended to use concentrations around this value for optimal inhibition. A negative control compound, this compound-NC, which is inactive against PRDM9, is available and should be used in parallel to confirm the specificity of the observed effects.[2][3]
Q3: My cells are not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound. These can be broadly categorized as issues with the compound or experimental setup, or potential biological resistance mechanisms.
Troubleshooting Experimental Issues:
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation.
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent like DMSO before diluting in culture medium.[6]
-
Cell Line Specifics: The expression and activity of PRDM9 can vary significantly between different cell lines. Confirm that your cell line of interest expresses functional PRDM9.
-
Assay Sensitivity: The endpoint you are measuring might not be sensitive enough to detect the effects of PRDM9 inhibition.
Potential Biological Resistance Mechanisms:
-
Low PRDM9 Expression: The target cell line may have very low or no expression of PRDM9.
-
Drug Efflux: Cells may actively pump out this compound through the action of ATP-binding cassette (ABC) transporters.
-
Target Mutation: Mutations in the PRDM9 gene could alter the drug-binding site, reducing the affinity of this compound.
-
Bypass Pathways: Cells may activate alternative signaling pathways that compensate for the inhibition of PRDM9, thus maintaining their phenotype.
Troubleshooting Guide: Investigating Lack of this compound Efficacy
This guide provides a systematic approach to troubleshooting experiments where this compound is not producing the expected biological effect.
Step 1: Verify Compound Activity and Experimental Setup
Before investigating complex biological mechanisms, it is crucial to rule out basic experimental issues.
| Parameter | Troubleshooting Steps | Expected Outcome |
| Compound Integrity | Use a fresh aliquot of this compound. | Activity is restored. |
| Solubility | Prepare a fresh stock solution in DMSO and ensure complete dissolution before use. | No precipitation is observed upon dilution in media. |
| Dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line. | A clear dose-dependent effect is observed. |
| Positive Control | Use a cell line known to be sensitive to this compound in parallel with your experimental cells. | The positive control cell line shows the expected response. |
| Negative Control | Include the inactive control compound, this compound-NC, in your experiments. | This compound-NC should not produce the same effect as this compound. |
Step 2: Characterize PRDM9 in Your Cellular Model
If the compound and experimental setup are validated, the next step is to investigate the target, PRDM9, in your cell line.
| Question | Experimental Protocol | Data Interpretation |
| Does my cell line express PRDM9? | Quantitative PCR (qPCR): Measure PRDM9 mRNA levels. Western Blot: Detect PRDM9 protein. | Detectable mRNA and protein levels confirm expression. |
| Is PRDM9 active in my cell line? | Chromatin Immunoprecipitation (ChIP-qPCR): Assess H3K4me3 levels at known PRDM9 target loci. | High levels of H3K4me3 at target loci indicate PRDM9 activity. |
Step 3: Investigate Potential Resistance Mechanisms
If PRDM9 is expressed and active, you can investigate potential mechanisms of resistance.
| Potential Mechanism | Experimental Protocol | Data Interpretation |
| Drug Efflux | ABC Transporter Inhibition: Treat cells with a broad-spectrum ABC transporter inhibitor (e.g., verapamil) in combination with this compound. | Increased sensitivity to this compound in the presence of the ABC transporter inhibitor suggests drug efflux. |
| Target Mutation | Sanger Sequencing: Sequence the coding region of the PRDM9 gene from your cell line. | Compare the sequence to the reference sequence to identify any mutations in the drug-binding pocket. |
| Bypass Pathways | RNA-Seq/Proteomics: Compare the transcriptomic/proteomic profiles of this compound-treated and untreated cells. | Upregulation of compensatory signaling pathways may indicate a bypass mechanism. |
Experimental Protocols
Protocol 1: Western Blot for PRDM9 Detection
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PRDM9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: ChIP-qPCR for H3K4me3 at PRDM9 Target Loci
-
Crosslink cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against H3K4me3 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Perform qPCR using primers specific for known PRDM9 target loci.
Visualizations
Caption: Mechanism of action of this compound in inhibiting PRDM9-mediated H3K4 trimethylation.
Caption: A stepwise workflow for troubleshooting lack of cellular response to this compound.
Caption: Overview of potential biological mechanisms of resistance to this compound.
References
Overcoming poor response to MRK-740 treatment
Overcoming Poor Response to MRK-740 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound, a potent and selective dual inhibitor of PI3K and mTOR. The information herein is designed to address specific issues that may arise during your experiments and to help ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the kinase activity of both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). These are key components of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is hyperactivated, contributing to tumor progression.[1][4][5][6] this compound is designed to block this signaling, thereby inhibiting the growth of cancer cells.
Q2: My cells are not responding to this compound treatment as expected. What are the potential reasons?
A poor response to this compound can be attributed to several factors:
-
Intrinsic Resistance: The cell line may have pre-existing characteristics that make it non-responsive. This could include mutations in downstream components of the PI3K/mTOR pathway or the activation of parallel survival pathways.[4][7]
-
Acquired Resistance: Cells can develop resistance over time with prolonged exposure to the drug. This can occur through various mechanisms, including secondary mutations in the drug target or the upregulation of bypass signaling pathways.[4][7][8]
-
Suboptimal Experimental Conditions: Issues with drug concentration, cell health, or assay methodology can lead to apparently poor responses.[9][10][11]
-
Activation of Bypass Pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of other pro-survival signaling pathways, such as the MAPK/ERK pathway.[12][13][14][15]
Q3: How can I confirm that this compound is active in my cellular model?
To confirm the on-target activity of this compound, you should assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. A successful inhibition by this compound should lead to a decrease in the phosphorylation of proteins such as AKT (at Ser473) and S6 ribosomal protein (at Ser235/236). This can be measured by Western Blotting.[16][17]
Q4: What are the common mechanisms of resistance to dual PI3K/mTOR inhibitors like this compound?
Mechanisms of resistance to PI3K/mTOR inhibitors can be broadly categorized as:
-
PI3K-dependent: These include feedback reactivation of the PI3K pathway itself, often through the upregulation of receptor tyrosine kinases (RTKs).[4]
-
PI3K-independent: A common mechanism is the activation of parallel signaling pathways, most notably the MAPK/ERK pathway, which can bypass the PI3K/mTOR blockade and promote cell survival.[12][13][14] Other mechanisms can involve the upregulation of survival proteins like MYC.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem ID: MRK-V-01
-
Issue: High variability in cell viability results between replicate wells.
-
Potential Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.
-
Incomplete Drug Solubilization: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting into the culture medium.
-
Edge Effects: Evaporation from the outer wells of a microplate can alter drug concentrations. Avoid using the outermost wells for experimental samples or fill them with sterile PBS to maintain humidity.[18]
-
Problem ID: MRK-V-02
-
Issue: No significant decrease in cell viability even at high concentrations of this compound.
-
Potential Causes & Solutions:
-
Intrinsic or Acquired Resistance: The cell line may be resistant to this compound.
-
Action: Confirm target engagement by performing a Western Blot to check the phosphorylation status of p-AKT and p-S6. If the target is inhibited but cells still survive, investigate bypass pathways.
-
-
Assay Insensitivity: The chosen viability assay may not be sensitive enough.[19]
-
Action: Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).
-
-
Incorrect Drug Concentration: The actual concentration of the drug in the assay may be lower than intended.
-
Action: Verify the concentration of your stock solution and ensure accurate dilutions.
-
-
Problem ID: MRK-WB-01
-
Issue: No change or an increase in p-AKT levels after this compound treatment.
-
Potential Causes & Solutions:
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of PI3K, resulting in increased p-AKT levels.[4][15][20]
-
Action: This is a known phenomenon. Assess the phosphorylation of downstream mTORC1 targets like p-S6 to confirm mTOR inhibition. Consider combination therapies to block the feedback loop.
-
-
Insufficient Drug Concentration or Incubation Time: The drug may not have reached its target at a sufficient concentration or for a long enough duration.
-
Action: Perform a dose-response and time-course experiment to determine the optimal conditions.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| HS-578T | Sensitive | 50 | - |
| HS-578T-MR | This compound Resistant | 1250 | 25 |
| MDA-MB-231 | Sensitive | 80 | - |
| MDA-MB-231-MR | This compound Resistant | 2100 | 26.25 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Cell Line | Treatment | p-AKT (Ser473) Relative Intensity | p-S6 (Ser235/236) Relative Intensity | p-ERK1/2 (Thr202/Tyr204) Relative Intensity |
| HS-578T | Vehicle | 1.0 | 1.0 | 1.0 |
| HS-578T | This compound (100nM) | 0.2 | 0.1 | 1.1 |
| HS-578T-MR | Vehicle | 1.1 | 1.2 | 2.5 |
| HS-578T-MR | This compound (100nM) | 0.9 | 0.8 | 2.8 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[21][22][23][24][25]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[22]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22][23]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[24]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21][22]
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in protein phosphorylation, a key indicator of signaling pathway activity.[16][17][26]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice at all times.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16] Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-p-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[16]
siRNA-Mediated Gene Knockdown
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate so that they are 70-80% confluent at the time of transfection.[27]
-
Transfection Complex Preparation: In separate tubes, dilute the siRNA (e.g., targeting MAPK pathway components) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium. Combine the two solutions and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours. Then, replace the medium with fresh, complete culture medium.
-
Experimentation: After 48-72 hours post-transfection, the cells can be treated with this compound and assessed for changes in drug sensitivity.
-
Validation: Confirm the knockdown of the target protein by Western Blotting.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for poor this compound response.
Caption: Upregulation of the MAPK/ERK pathway as a bypass resistance mechanism.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Perspective of PI3K/AKT/mTOR Pathway Inhibitors to Overcome Drug-resistance in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 12. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. broadpharm.com [broadpharm.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. benchchem.com [benchchem.com]
- 28. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]
Validation & Comparative
A Comparative Guide to PRDM9 Inhibitors: Evaluating MRK-740 and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available inhibitors for PRDM9 (PR/SET Domain 9), a histone methyltransferase crucial for initiating meiotic recombination. As a key regulator of genetic diversity and a potential therapeutic target in certain cancers, the development of specific and potent PRDM9 inhibitors is of significant interest. This document focuses on the well-characterized inhibitor, MRK-740, and contrasts its performance with other known compounds, supported by experimental data and detailed methodologies.
Introduction to PRDM9
PRDM9 is a unique enzyme that contains a PR/SET domain responsible for histone H3 lysine (B10760008) 4 (H3K4) and lysine 36 (H3K36) trimethylation, a KRAB domain, and a zinc finger array that binds to specific DNA sequences.[1][2] This binding at recombination hotspots initiates the process of meiotic recombination.[1][3] Given its specific expression in germ cells and its aberrant expression in some cancers, PRDM9 presents a compelling target for therapeutic intervention and a valuable tool for studying meiosis.[4]
Overview of PRDM9 Inhibitors
The landscape of specific and potent small molecule inhibitors for PRDM9 is currently limited, with this compound being the most extensively characterized chemical probe.[3][5] Our review of the scientific literature and patent databases reveals a scarcity of other selective inhibitors, highlighting the challenges in targeting the PRDM9 catalytic site. This guide will therefore focus on a detailed analysis of this compound, with a comparative perspective provided by the non-specific inhibitor, suramin (B1662206).
Quantitative Comparison of PRDM9 Inhibitors
The following table summarizes the key quantitative data for this compound and suramin, providing a clear comparison of their potency and cellular activity.
| Inhibitor | Type | In Vitro IC50 (PRDM9) | Cellular IC50 (H3K4me3 reduction) | Negative Control Available | Key Selectivity Notes |
| This compound | Potent & Selective | 80 ± 16 nM[4][5] | ~0.8 µM[6] | Yes (this compound-NC)[3] | >100-fold selectivity over other histone methyltransferases.[7] |
| Suramin | Non-specific | 4.1 µM[1] | Not Reported | No | Known to inhibit a wide range of enzymes, including other methyltransferases, DNA topoisomerase II, and P2 receptors.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are the protocols for key experiments used to characterize PRDM9 inhibitors.
In Vitro PRDM9 Inhibition Assay (Radioactivity-based)
This biochemical assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by PRDM9.
Materials:
-
Recombinant human PRDM9 enzyme
-
Biotinylated Histone H3 (1-25) peptide substrate
-
3H-SAM (S-adenosyl-L-[methyl-3H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Streptavidin-coated scintillation proximity assay (SPA) beads
Procedure:
-
Prepare a reaction mixture containing PRDM9 enzyme, H3 peptide substrate, and the test inhibitor (e.g., this compound) in the assay buffer.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads to the reaction. The biotinylated H3 peptide will bind to the beads, bringing the incorporated 3H in close proximity to the scintillant in the beads, generating a detectable signal.
-
Measure the signal using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRDM9 Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce PRDM9-mediated H3K4 trimethylation in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged Histone H3
-
Transfection reagent
-
Cell lysis buffer
-
Antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, anti-total H3
-
Secondary antibodies and detection reagents for Western blotting
Procedure:
-
Co-transfect HEK293T cells with FLAG-PRDM9 and GFP-H3 expression plasmids.
-
After 24 hours, treat the cells with varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blot analysis using the specified primary and secondary antibodies.
-
Quantify the band intensities for H3K4me3 and normalize to the levels of total H3 and the expression of the transfected proteins (FLAG-PRDM9 and GFP-H3).
-
Determine the cellular IC50 by plotting the normalized H3K4me3 levels against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Prdm9 and Meiotic Cohesin Proteins Cooperatively Promote DNA Double-Strand Break Formation in Mammalian Spermatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2 purinoceptor blocker suramin antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suramin is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to MRK-740 and its Negative Control, MRK-740-NC, for Investigating PRDM9 Function
In the quest to unravel the complex mechanisms of epigenetic regulation, the histone methyltransferase PRDM9 has emerged as a key player, particularly in the initiation of meiotic recombination. To aid researchers in the functional interrogation of this important enzyme, the chemical probe MRK-740 was developed as a potent and selective inhibitor. A crucial component of any robust chemical biology experiment is the use of appropriate controls. This guide provides a comprehensive comparison of this compound with its structurally related but inactive counterpart, this compound-NC, offering experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
Probing PRDM9: A Head-to-Head Comparison of this compound and this compound-NC
This compound is a potent, substrate-competitive inhibitor of PRDM9, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] This activity is central to defining the locations of meiotic recombination hotspots.[1] To ensure that the observed biological effects of this compound are specifically due to the inhibition of PRDM9 and not off-target activities, a negative control, this compound-NC, was designed.[2] This control compound is structurally very similar to this compound but is inactive against PRDM9, making it an ideal tool for distinguishing on-target from off-target cellular phenotypes.[2]
Comparative Activity and Selectivity
The defining difference between this compound and this compound-NC lies in their potency against PRDM9. While this compound exhibits a half-maximal inhibitory concentration (IC50) in the nanomolar range in biochemical assays, this compound-NC is largely inactive.[3][4] This stark contrast in on-target activity is the cornerstone of their use as a probe/control pair.
| Compound | Target | Biochemical IC50 | Cellular H3K4me3 Inhibition IC50 | Notes |
| This compound | PRDM9 | 80 ± 16 nM[2] | 0.8 µM[5] | Potent and cell-active inhibitor. |
| This compound-NC | PRDM9 | > 100 µM[3] | No inhibition observed up to 10 µM[6] | Structurally related inactive control. |
The selectivity of a chemical probe is as critical as its potency. This compound has been profiled against a panel of other methyltransferases and has shown high selectivity for PRDM9.[7] While comprehensive, direct comparative off-target data for this compound-NC is not as readily available in the public domain, the guiding principle of a good negative control is that it should share the off-target profile of the active probe.[8][9] Researchers should be mindful that even minor chemical modifications can sometimes alter off-target activities.[9]
Off-Target Profile of this compound: this compound was tested against a panel of 32 methyltransferases and was found to be highly selective for PRDM9.[7] In a broader screening against 108 enzymes and receptors (Eurofins Panlabs Discovery Services), this compound showed significant binding (>50% inhibition at 10 µM) to only four other targets: Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors. However, subsequent functional assays revealed no significant agonist or antagonist activity at the adrenergic, histamine, or muscarinic receptors, with only some potential weak agonistic activity at the Opiate µ receptor.[10]
Visualizing the Mechanism: The PRDM9 Signaling Pathway
PRDM9 plays a critical role in meiosis by identifying and marking recombination hotspots. This process is initiated by the binding of PRDM9's zinc finger array to a specific DNA sequence motif.[1] Upon binding, the SET domain of PRDM9 catalyzes the trimethylation of H3K4 and H3K36 on adjacent nucleosomes.[1] This histone modification acts as a signal to recruit the machinery responsible for initiating DNA double-strand breaks, a key step in homologous recombination.
Caption: PRDM9 signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
To effectively utilize this compound and this compound-NC, it is essential to employ robust and well-controlled experimental procedures. Below are generalized protocols for key in vitro and cellular assays to assess PRDM9 activity and its inhibition.
Experimental Workflow: Validating On-Target Activity
The following diagram illustrates a typical workflow for confirming that the cellular effects of this compound are due to its on-target inhibition of PRDM9.
Caption: Workflow for cellular validation of this compound on-target activity.
Detailed Experimental Protocols
1. In Vitro PRDM9 Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by recombinant PRDM9.
-
Materials:
-
Recombinant human PRDM9
-
Biotinylated Histone H3 (1-25) peptide
-
[³H]-SAM (tritiated S-adenosylmethionine)
-
Unlabeled SAM
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound and this compound-NC dissolved in DMSO
-
Streptavidin-coated SPA beads
-
384-well microplate
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and this compound-NC in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution (final DMSO concentration should be ≤1%).
-
Add 10 µL of a master mix containing Assay Buffer, PRDM9 enzyme (e.g., final concentration of 5 nM), and biotinylated H3 peptide (e.g., final concentration of 4 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix of [³H]-SAM and unlabeled SAM (e.g., final concentration of 5 µM [³H]-SAM and 71 µM total SAM) in Assay Buffer.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing streptavidin-coated SPA beads in a suitable stop buffer.
-
Seal the plate and incubate for at least 1 hour to allow the beads to settle.
-
Read the plate in a microplate scintillation counter.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Cellular Assay for PRDM9 Activity via Western Blot
This protocol assesses the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.[6]
-
Materials:
-
HEK293T cells
-
Expression plasmids: PRDM9 with a FLAG tag, and Histone H3 with a GFP tag
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
This compound and this compound-NC dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me3, anti-FLAG, anti-GFP (or anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
-
Procedure:
-
Seed HEK293T cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the PRDM9-FLAG and Histone H3-GFP plasmids according to the manufacturer's protocol for your transfection reagent.
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, this compound-NC, or DMSO vehicle control.
-
Incubate the cells for an additional 20-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the H3K4me3 band intensity and normalize it to the intensity of the total Histone H3 or GFP-H3 band.
-
Conclusion and Best Practices
The chemical probe this compound, in conjunction with its inactive control this compound-NC, provides a powerful toolset for dissecting the cellular functions of PRDM9. The significant difference in their potency against PRDM9 allows for the confident attribution of observed phenotypes to the inhibition of this specific methyltransferase.
Best Practices for Using this compound and this compound-NC:
-
Always include the negative control: Run experiments with this compound and this compound-NC in parallel at the same concentrations to control for potential off-target effects.
-
Use appropriate concentrations: Based on cellular IC50 data, concentrations in the range of 1-3 µM for this compound are often effective. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
-
Confirm on-target engagement: Whenever possible, directly measure the downstream consequences of PRDM9 inhibition, such as changes in H3K4me3 levels at known PRDM9 target loci, to confirm that the probe is engaging its target in your experimental system.
By adhering to these principles and utilizing the information provided in this guide, researchers can leverage this compound and this compound-NC to generate robust and reliable data, ultimately advancing our understanding of PRDM9's role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating MRK-740's Specificity for PRDM9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MRK-740, a potent and selective inhibitor of PRDM9, a histone methyltransferase crucial for the initiation of meiotic recombination. The aberrant expression of PRDM9 has also been linked to genomic instability in cancer, making it a target of significant interest.[1][2][3] This document outlines the experimental data and protocols necessary to validate the specificity of this compound for PRDM9, comparing its performance against its inactive control and other potential inhibitors.
Executive Summary
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9's histone methyltransferase activity.[4][5] It demonstrates high selectivity for PRDM9 over other histone methyltransferases and various other enzymes and receptors.[6] The availability of a structurally similar but inactive control compound, this compound-NC, provides a robust tool for delineating on-target from off-target effects in cellular assays.[6][7] This guide details the key experimental evidence supporting the specificity of this compound and provides the methodologies to reproduce these validation studies.
Comparative Analysis of PRDM9 Inhibitors
The primary tool for interrogating PRDM9 function is the chemical probe this compound. While the landscape of specific PRDM9 inhibitors is not broad, a comparison with the available negative control and a less potent inhibitor identified through screening highlights the superior profile of this compound.
Table 1: In Vitro Potency and Selectivity of PRDM9 Inhibitors
| Compound | Target | Mechanism of Action | In Vitro IC50 (nM) | Selectivity Highlights | Reference(s) |
| This compound | PRDM9 | SAM-dependent, substrate-competitive | 80 | >100-fold selective over a panel of 32 other methyltransferases. | [4][6] |
| This compound-NC | (Negative Control) | Inactive | >100,000 | Inactive against PRDM9 and PRDM7. | [6][7] |
| Suramin | PRDM9 (and others) | Not specified | 4,100 | Identified in a screen of known HMT inhibitors; known to be a non-specific inhibitor of many enzymes. | [8] |
Table 2: Cellular Activity of PRDM9 Inhibitors
| Compound | Target | Cellular IC50 (µM) | Cellular Observations | Reference(s) |
| This compound | PRDM9 | 0.8 (H3K4 trimethylation) | Specifically inhibits H3K4 methylation at endogenous PRDM9 target loci. | [4] |
| This compound-NC | (Negative Control) | Inactive | Does not inhibit H3K4 methylation in cells. | [5][7] |
Experimental Validation of this compound Specificity
To rigorously validate the on-target activity of this compound, a combination of in vitro biochemical assays and in-cell target engagement and proteomic approaches is recommended.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of PRDM9 and its inhibition by this compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 4 mM DTT, and 0.01% Tween-20.
-
Enzyme and Substrate: Add recombinant human PRDM9 (e.g., 5 nM final concentration) and a biotinylated histone H3 peptide substrate (e.g., 2 µM final concentration).
-
Inhibitor Addition: Add this compound, this compound-NC, or a vehicle control (DMSO) at desired concentrations.
-
Initiation: Start the reaction by adding S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) as a methyl donor.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of cold SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing PRDM9) with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of PRDM9 by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble PRDM9 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Chemical Proteomics
This unbiased approach helps to identify the full spectrum of protein targets of a small molecule in a cellular lysate, providing a comprehensive view of its selectivity.[12][13]
Protocol:
-
Affinity Matrix Preparation: Immobilize an analog of this compound onto beads (e.g., Sepharose) to create an affinity matrix.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads. In parallel, perform a competition experiment by pre-incubating the lysate with an excess of free this compound before adding the beads. A control with underivatized beads should also be included.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the different conditions. Proteins that are specifically pulled down by the this compound beads and whose binding is competed by free this compound are considered specific targets.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the context of this compound's action and the methods used for its validation.
PRDM9 Signaling in Meiotic Recombination
PRDM9 plays a pivotal role in initiating meiotic recombination by identifying and modifying specific DNA sequences known as recombination hotspots.
References
- 1. Aberrant PRDM9 expression impacts the pan-cancer genomic landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cancer Associated PRDM9: Implications for Linking Genomic Instability and Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Meiotic Control: Small Molecule Inhibition vs. Genetic Ablation of PRDM9
A Comparative Analysis of MRK-740 and Genetic Knockdown in the Regulation of Meiotic Recombination
For researchers in reproductive biology, genetics, and drug development, understanding the intricate mechanisms of meiosis is paramount. A key player in this process is PRDM9, a histone methyltransferase that dictates the location of meiotic recombination hotspots. Dysregulation of PRDM9 is associated with infertility and genomic instability. This guide provides a side-by-side comparison of two powerful tools used to probe PRDM9 function: the selective chemical inhibitor this compound and genetic knockdown (knockout) of the Prdm9 gene.
Executive Summary
Both this compound, a potent and selective inhibitor of PRDM9's methyltransferase activity, and the genetic knockout of Prdm9 lead to similar meiotic phenotypes, primarily characterized by impaired homologous chromosome synapsis and meiotic arrest. This underscores the critical role of PRDM9's catalytic activity in meiosis. While genetic knockdown offers a complete and permanent loss of function, this compound provides a transient and dose-dependent tool to dissect the temporal requirements of PRDM9 activity. This guide presents a detailed comparison of their effects, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research questions.
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of this compound and Prdm9 genetic knockdown on key molecular and cellular events in meiosis.
| Parameter | This compound | Genetic Knockdown (Prdm9-/-) | References |
| PRDM9 Activity | Competitive inhibitor of PRDM9 histone methyltransferase activity. IC₅₀ of 80 nM.[1][2] Reduces PRDM9-dependent H3K4 trimethylation with an IC₅₀ of 0.8 µM in cells.[3] | Complete loss of PRDM9 protein and its methyltransferase activity. | [4][5] |
| Specificity | Highly selective for PRDM9 over other histone methyltransferases.[6] | Gene-specific ablation of Prdm9. | [4][5] |
| Reversibility | Reversible, allowing for temporal control of PRDM9 inhibition. | Permanent and irreversible loss of function. |
Table 1: Comparison of Biochemical and Genetic Perturbations of PRDM9
| Cellular/Molecular Phenotype | This compound Treatment | Genetic Knockdown (Prdm9-/-) | References |
| H3K4 Trimethylation (H3K4me3) at PRDM9 target loci | Concentration-dependent reduction.[2][7] | Complete loss of PRDM9-dependent H3K4me3 marks.[8] | |
| Meiotic Recombination Hotspots | Relocation of hotspots to PRDM9-independent sites (e.g., promoters), similar to knockout. | Relocation of double-strand break (DSB) hotspots to promoters and other functional genomic elements.[9] | |
| Homologous Chromosome Synapsis | Induces meiotic defects including non-homologous synapsis and failed pairing of homologous chromosomes.[7] | Severe asynapsis of homologous chromosomes, with a high percentage of pachytene cells showing defects. For example, in some genetic backgrounds, over 90% of pachytene spermatocytes exhibit asynapsis. | [1] |
| Meiotic Progression | Causes meiotic arrest at a pachytene-like stage, phenocopying the genetic knockout.[7] | Meiotic arrest at a pachytene-like stage, leading to apoptosis of spermatocytes and sterility in most mouse strains.[5] | |
| Double-Strand Break (DSB) Repair | Leads to defects in the repair of meiotic DSBs, as evidenced by persistent γH2AX staining on autosomes. | Impaired repair of meiotic DSBs, with persistent RAD51/DMC1 foci on asynapsed chromosomes. The number of DMC1 foci can be comparable to or even elevated compared to wild-type, indicating a failure in their resolution. | [10] |
Table 2: Side-by-Side Comparison of Cellular and Molecular Phenotypes
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Caption: PRDM9 signaling in meiosis and points of intervention.
Caption: Experimental workflows for this compound treatment and genetic knockdown.
Experimental Protocols
Intratesticular Injection of this compound
This protocol is adapted from methodologies for direct testis delivery of compounds to bypass the blood-testis barrier.
Materials:
-
This compound (and this compound-NC as a negative control)
-
Vehicle (e.g., DMSO, saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (fine scissors, forceps)
-
30-gauge needle and Hamilton syringe
-
Dissection microscope
Procedure:
-
Anesthetize an adult male mouse using an approved protocol.
-
Make a small incision in the scrotum to expose the testis.
-
Under a dissection microscope, carefully inject a small volume (e.g., 5-10 µL) of the this compound solution directly into the center of the testis using a 30-gauge needle. A slow injection rate is crucial to avoid tissue damage.
-
The contralateral testis can be injected with the vehicle or the negative control compound, this compound-NC.
-
Suture the incision and allow the mouse to recover.
-
Harvest the testes at the desired time point post-injection for subsequent analysis.
Generation of Prdm9 Knockout Mice via CRISPR/Cas9
This protocol provides a general workflow for creating Prdm9 knockout mice.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNAs (sgRNAs) targeting an early exon of the Prdm9 gene
-
Fertilized mouse zygotes
-
Microinjection setup
-
Pseudopregnant female mice
Procedure:
-
Design and synthesize sgRNAs that target a critical early exon of the Prdm9 gene to induce a frameshift mutation.
-
Prepare a microinjection mix containing Cas9 mRNA/protein and the sgRNAs.
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.
-
Transfer the injected zygotes into the oviducts of pseudopregnant recipient female mice.
-
Genotype the resulting pups by PCR and Sanger sequencing to identify founder mice with mutations in the Prdm9 gene.
-
Breed founder mice to establish a stable Prdm9 knockout line.
Immunostaining of Meiotic Chromosomes
This protocol is for the visualization of synaptonemal complexes and DNA double-strand breaks in spermatocyte spreads.
Materials:
-
Mouse testes
-
Hypotonic buffer
-
Sucrose (B13894) solution
-
Paraformaldehyde (PFA) fixative
-
Blocking solution (e.g., goat serum in PBS)
-
Primary antibodies: rabbit anti-SYCP3, mouse anti-SYCP1, anti-γH2AX
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Isolate seminiferous tubules from the testes.
-
Swell the cells in a hypotonic buffer.
-
Disperse the cells in a sucrose solution on a microscope slide.
-
Fix the cells with PFA and air dry.
-
Permeabilize the cells with a detergent-containing buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the slides and visualize using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol outlines the general steps for performing ChIP to assess H3K4me3 levels at specific genomic loci.
Materials:
-
Spermatocytes isolated from testes
-
Formaldehyde for crosslinking
-
Lysis and sonication buffers
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and primers for target loci
Procedure:
-
Crosslink proteins to DNA in isolated spermatocytes using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or genome-wide by sequencing (ChIP-seq).
Conclusion
Both this compound and genetic knockdown are invaluable tools for studying PRDM9 function. The choice between these two approaches will depend on the specific experimental question. Genetic knockdown provides a model for the complete and lifelong absence of PRDM9 function, ideal for studying developmental consequences and establishing the fundamental role of the protein. In contrast, this compound offers a more nuanced approach, allowing for the investigation of the temporal and dose-dependent roles of PRDM9's catalytic activity in meiosis and beyond. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and interpreting experiments aimed at unraveling the complex biology of PRDM9.
References
- 1. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ChIP-Seq [epd.expasy.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Independent Validation of Published MRK-740 Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective overview and independent validation data for MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9. As of the latest literature review, this compound is the primary publicly disclosed, well-characterized small molecule inhibitor of PRDM9, complete with a closely related inactive control compound, this compound-NC. This unique status currently limits direct comparison with alternative, structurally distinct PRDM9 inhibitors. The data presented here is collated from the initial discovery publication and subsequent independent studies that have utilized this chemical probe.
Data Presentation: Quantitative Comparison of this compound and its Negative Control
The following tables summarize the key quantitative data for this compound and its corresponding negative control, this compound-NC. This data is primarily derived from the foundational study by Allali-Hassani et al. (2019) and has been corroborated by its application in subsequent research.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Notes |
| This compound | PRDM9 | Scintillation Proximity Assay | Biotinylated H3 (1-25) peptide | 80 ± 16 | Potent inhibition of methyltransferase activity.[1][2] |
| This compound-NC | PRDM9 | Scintillation Proximity Assay | Biotinylated H3 (1-25) peptide | > 100,000 | Lacks significant inhibitory activity.[1] |
| This compound | PRDM7 | Scintillation Proximity Assay | Biotinylated H3 (1-25) peptide | 45,000 ± 7,000 | >500-fold selectivity over the closely related PRDM7.[3] |
| This compound-NC | PRDM7 | Scintillation Proximity Assay | Biotinylated H3 (1-25) peptide | > 100,000 | No significant inhibition of PRDM7.[3] |
Table 2: Cellular Activity and Potency
| Compound | Cell Line | Assay Type | Target Readout | IC50 (µM) |
| This compound | HEK293T (overexpressing PRDM9) | Western Blot | H3K4 trimethylation | 0.8 ± 0.1 |
| This compound-NC | HEK293T (overexpressing PRDM9) | Western Blot | H3K4 trimethylation | > 10 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for independent validation and replication.
In Vitro PRDM9 Methyltransferase Activity Assay (Scintillation Proximity Assay)
This assay quantifies the transfer of a tritium-labeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by PRDM9.
-
Reaction Mixture: Prepare a reaction mixture containing PRDM9 enzyme, biotinylated histone H3 (1-25) peptide substrate, and [³H]-SAM in assay buffer.
-
Compound Addition: Add serial dilutions of this compound or this compound-NC to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated tritium (B154650) into close proximity, which generates a detectable light signal.
-
Data Analysis: Measure the scintillation signal using a microplate reader. The IC50 values are calculated by fitting the dose-response curves.
Cellular PRDM9 Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit PRDM9-mediated histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) in a cellular context.
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[4]
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or this compound-NC for a defined period (e.g., 20 hours).[4]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3 or GFP).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Densitometry is used to quantify the H3K4me3 band intensity, which is then normalized to the loading control. The cellular IC50 is determined from the dose-response curve.[4]
Mandatory Visualization
PRDM9 Signaling Pathway and Inhibition by this compound
References
Benchmarking MRK-740: A Comparative Guide to its Potency Against Leading Epigenetic Inhibitors
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors is paramount for advancing our understanding of cellular processes and for therapeutic intervention. This guide provides a comparative analysis of MRK-740, a novel inhibitor of the histone methyltransferase PRDM9, against a panel of well-characterized epigenetic inhibitors targeting distinct enzyme classes. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in evaluating the potency and utility of this compound in their own research.
Quantitative Potency Comparison
The following table summarizes the in vitro and cellular potency of this compound in comparison to established inhibitors of histone deacetylases (HDACs) and the histone methyltransferase EZH2. It is crucial to note that direct comparisons of IC50 values should be made with caution due to variations in assay conditions, substrates, and enzyme preparations.
| Inhibitor | Primary Target(s) | Type of Inhibition | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) |
| This compound | PRDM9 | SAM-dependent, substrate-competitive | 80-85 nM (IC50) [1][2] | 0.8 µM (H3K4 trimethylation inhibition) [1][2][3][4] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | Not specified | Varies by isoform | 1-5 µM (induces apoptosis in CTCL cells)[5] |
| Entinostat | HDAC1, 2, 3 | Slow-binding | <1 nM (Ki, HDAC1), ~6 nM (Ki, HDAC2), ~39 nM (Ki, HDAC3)[6] | Not specified in provided results |
| RGFP966 | HDAC1, 2, 3 | Slow-binding | 57 nM (Ki, HDAC1), 31 nM (Ki, HDAC2), 13 nM (Ki, HDAC3)[6][7] | Not specified in provided results |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type & mutant) | SAM-competitive | 2-38 nM (IC50)[8] | 2-90 nM (H3K27me3 inhibition)[8][9] |
| GSK126 | EZH2 (wild-type & mutant) | SAM-competitive | 0.5-3 nM (Kiapp)[8] | Not specified in provided results |
Note: The potency of this compound is notable for its selectivity for PRDM9 over other histone methyltransferases.[1][2] A negative control compound, this compound-NC, is available and shows significantly reduced activity (IC50 > 100 µM), making it a valuable tool for validating on-target effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are outlines of key experimental protocols relevant to the data presented.
In Vitro PRDM9 Methyltransferase Assay (for this compound)
This biochemical assay is designed to measure the enzymatic activity of PRDM9 and the inhibitory potential of compounds like this compound.
-
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate by PRDM9. Inhibition is measured as a decrease in the methylation signal.
-
Materials:
-
Recombinant human PRDM9 enzyme
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM) or unlabeled SAM for non-radiometric detection methods
-
This compound and control compounds
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and protease inhibitors)
-
Streptavidin-coated plates (for radiometric filter-binding assay) or appropriate detection reagents for non-radiometric assays (e.g., antibody-based detection).
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a microplate, combine the PRDM9 enzyme, histone H3 peptide substrate, and the test compound.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or using a filter-binding method to capture the biotinylated peptide).
-
Quantify the amount of methylation. For a radiometric assay, this involves measuring the radioactivity incorporated into the peptide. For other methods, this may involve antibody-based detection of the methylated peptide.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Histone Methylation Assay (for this compound and EZH2 inhibitors)
This cell-based assay quantifies the ability of an inhibitor to penetrate cells and inhibit the methylation of a specific histone mark at endogenous loci.
-
Principle: Cells are treated with the inhibitor, and the levels of a specific histone methylation mark (e.g., H3K4me3 for PRDM9, H3K27me3 for EZH2) are measured, typically by immunofluorescence or Western blotting.
-
Materials:
-
Cell line of interest (e.g., HEK293T cells overexpressing PRDM9 for this compound studies, or lymphoma cell lines for EZH2 inhibitors).[4][9]
-
Cell culture medium and reagents.
-
Inhibitor compounds (this compound, Tazemetostat, etc.).
-
Lysis buffer (for Western blotting) or fixation/permeabilization buffers (for immunofluorescence).
-
Primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K4me3, anti-H3K27me3) and a loading control (e.g., anti-total Histone H3).
-
Secondary antibodies conjugated to a fluorescent dye or HRP.
-
Imaging system (for immunofluorescence) or Western blotting apparatus.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24-72 hours).
-
For Western Blotting: Lyse the cells, extract total protein, and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with primary and secondary antibodies. Quantify band intensities to determine the relative levels of the histone methylation mark.
-
For Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody. Acquire images using a high-content imager or fluorescence microscope. Quantify the nuclear fluorescence intensity.
-
Calculate the IC50 value by plotting the percentage of methylation inhibition against the inhibitor concentration.
-
HDAC Inhibition Assay (for Vorinostat, Entinostat, RGFP966)
Both discontinuous (end-point) and continuous assays can be used to determine the potency of HDAC inhibitors.[6]
-
Principle: These assays measure the deacetylation of a substrate by an HDAC enzyme. Slow-binding kinetics may require pre-incubation of the enzyme and inhibitor to reach equilibrium.[6][7]
-
Materials:
-
Recombinant HDAC enzymes (e.g., HDAC1, 2, 3).
-
Fluorogenic or colorimetric acetylated peptide substrate.
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore/chromophore).
-
Inhibitor compounds.
-
Assay buffer.
-
-
Procedure (Discontinuous Assay):
-
Pre-incubate the HDAC enzyme with various concentrations of the inhibitor for different time points (e.g., 0, 0.5, 1, 2 hours) to account for slow-binding kinetics.[6]
-
Add the substrate to initiate the enzymatic reaction and incubate for a fixed time (e.g., 30 minutes).
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence or absorbance to determine the extent of deacetylation.
-
Calculate IC50 values from dose-response curves.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of histone methyltransferase inhibitors and a general workflow for assessing their potency.
Caption: Mechanism of competitive histone methyltransferase inhibitors.
Caption: Workflow for determining inhibitor in vitro and cellular potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma [pubmed.ncbi.nlm.nih.gov]
The Critical Role of MRK-740-NC as a Negative Control in PRDM9 Research
In the realm of scientific investigation, the validity of experimental findings hinges on the rigor of the controls employed. For researchers studying the function of the histone methyltransferase PRDM9, the inactive analog MRK-740-NC serves as an indispensable tool for ensuring that the observed biological effects of its active counterpart, this compound, are specifically due to the inhibition of PRDM9. This guide provides a comparative analysis of this compound and this compound-NC, underscoring the importance of this negative control in attributing experimental outcomes directly to PRDM9 inhibition.
Unveiling Specificity: A Head-to-Head Comparison
This compound is a potent and selective inhibitor of PRDM9, a protein crucial for initiating meiotic recombination.[1][2][3] Its inactive counterpart, this compound-NC, was synthesized by replacing the methyl pyridine (B92270) moiety of this compound with a phenyl group.[1][4] This seemingly minor structural alteration completely abrogates its inhibitory activity against PRDM9, making it an ideal negative control.[1][5]
The comparative data presented below clearly illustrates the differential activity of these two compounds, highlighting the specificity of this compound.
| Compound | Target | In Vitro IC50 (nM) | Cellular H3K4me3 Inhibition IC50 (µM) | Effect on Meiosis |
| This compound | PRDM9 | 80 ± 16[1] | 0.8[3] | Induces meiotic defects[1] |
| This compound-NC | PRDM9 | No significant inhibition[1] | No inhibition up to 10 µM[5] | No overt meiotic defects[1] |
| This compound | PRDM7 | 45,000 ± 7,000[1] | Not reported | Not applicable |
| This compound-NC | PRDM7 | No significant inhibition[1] | Not reported | Not applicable |
Table 1: Comparative Activity of this compound and this compound-NC. This table summarizes the inhibitory potency of this compound and the lack thereof for this compound-NC against PRDM9 and the related protein PRDM7. The data demonstrates the high selectivity of this compound for PRDM9 and the inert nature of this compound-NC, establishing its suitability as a negative control.
Experimental Corroboration: Methodologies for Verification
To validate the specific inhibitory action of this compound, researchers can employ a variety of experimental protocols. The use of this compound-NC in parallel is crucial in these assays to control for off-target effects.
In Vitro PRDM9 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against PRDM9 methyltransferase activity.
Protocol:
-
Recombinant human PRDM9 protein is incubated with a biotinylated histone H3 (1-25) peptide substrate and the methyl donor S-adenosylmethionine (SAM).
-
The test compounds (this compound or this compound-NC) are added at varying concentrations.
-
The reaction is allowed to proceed, and the level of histone methylation is quantified using a suitable detection method, such as scintillation proximity assay or an antibody-based detection system.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K4 Trimethylation Assay
Objective: To assess the ability of a compound to inhibit PRDM9-mediated histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) in a cellular context.
Protocol:
-
HEK293T cells are co-transfected with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[5]
-
The transfected cells are treated with various concentrations of this compound or this compound-NC for 20-24 hours.[5]
-
Cells are then fixed, and the levels of H3K4me3 are detected using immunofluorescence with an antibody specific for H3K4me3.
-
The fluorescence intensity of H3K4me3 is normalized to the GFP signal to account for transfection efficiency.[5]
-
Dose-response curves are generated to determine the cellular IC50.
Visualizing the Molecular Logic
The following diagrams illustrate the PRDM9 signaling pathway and a typical experimental workflow, emphasizing the critical role of the negative control.
Caption: PRDM9 signaling pathway and points of intervention.
Caption: Logical workflow for a control experiment.
References
Safety Operating Guide
Proper Disposal Procedures for MRK-740: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel are advised to follow specific procedures for the proper disposal of MRK-740 (CAS 2387510-80-5), a potent and selective PRDM9 histone methyltransferase inhibitor used in research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as a hazardous mixture.[1] However, standard laboratory best practices for chemical waste disposal should always be observed.
Key Disposal Information
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | Sigma-Aldrich SDS[1] |
| Primary Disposal Method | Dispose of as a chemical waste product. | General Chemical Safety Guidelines |
| Containerization | Leave chemicals in original, labeled containers. | Sigma-Aldrich SDS[1] |
| Waste Segregation | Do not mix with other waste materials. | Sigma-Aldrich SDS[1] |
| Contaminated Materials | Dispose of contaminated lab materials (e.g., gloves, wipes) as chemical waste. | General Chemical Safety Guidelines |
Step-by-Step Disposal Workflow
The following diagram outlines the recommended workflow for the proper disposal of this compound.
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not detailed in the available safety data sheets, the recommended disposal procedures are derived from standard chemical safety practices and the specific guidance provided in the product's SDS. The primary directive is to handle it as a chemical waste product, ensuring it is not mixed with other substances and is disposed of through a licensed waste management vendor.
It is imperative that all laboratory personnel handling this compound familiarize themselves with the complete Safety Data Sheet and their institution's specific chemical hygiene and waste disposal plans. This will ensure that all safety and regulatory obligations are met.
References
Essential Safety and Operational Guide for Handling MRK-740
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MRK-740. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
This compound is an inhibitor of the lysine (B10760008) methyltransferase PR/SET domain 9 (PRDM9) with an IC50 of 80 nM.[1] It is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling of Solids | Safety glasses with side-shields | Chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area or under a fume hood. |
| Solution Preparation and Transfer | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area or under a fume hood. |
| Accidental Release or Spill | Chemical splash goggles and face shield | Chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area or under a fume hood. |
Emergency Procedures
Immediate action is required in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water. |
| Skin Contact | Immediately wash skin with soap and plenty of water. |
| Inhalation | Remove to fresh air. If breathing becomes difficult, seek medical attention. |
| Ingestion | Wash out mouth with water, provided the person is conscious. Seek medical attention. |
Disposal Plan
Contaminated materials and waste containing this compound should be handled as follows:
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Dispose of as unused product.
Experimental Protocols
While specific experimental protocols may vary, the preparation of this compound solutions often involves solvents such as DMSO, PEG300, Tween-80, saline, and corn oil.[2] For instance, a common stock solution can be prepared in DMSO.[2] It is crucial to handle these solvents with the appropriate safety precautions as outlined in their respective Safety Data Sheets.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
